Dolutegravir specifically inhibits the HIV-1 integrase enzyme, which is essential for viral replication.
The following diagram illustrates the integration process and this compound's mechanism of action.
Researchers use specific biochemical and cellular assays to evaluate this compound's potency and resistance profile.
In Vitro Strand Transfer Assay
Cell-Based Antiviral Assay
Resistance Selection and Profiling Assays
This compound's favorable pharmacokinetic profile supports its clinical use.
| Parameter | Value or Characteristic |
|---|---|
| Bioavailability & Food Effect | Absorption increased with food (not clinically critical); can be taken with or without food [2] |
| Time to Peak Concentration (Tₘₐₓ) | 2-3 hours post-dose [2] [3] |
| Protein Binding | Very high (>98.9%) [2] [3] |
| Metabolism | Primarily via UGT1A1 glucuronidation; minor role for CYP3A4 [2] [3] [6] |
| Elimination Half-Life | ~14 hours [2] [3] |
| Route of Elimination | ~53% feces (unchanged), ~31% urine (mainly as metabolites) [2] [3] |
| Standard Adult Dose | 50 mg once daily [2] |
This compound exhibits a high genetic barrier to resistance, though certain mutation patterns can confer reduced susceptibility.
This compound's robust efficacy, high barrier to resistance, and well-characterized profile make it a benchmark in antiretroviral therapy. Research into its derivatives also highlights its potential as a scaffold for developing novel therapeutics in oncology and immunology.
The table below compares the foundational PopPK models for this compound in different HIV-infected patient populations. Both models use a one-compartment structure with first-order absorption and elimination [1] [2].
| Parameter (Symbol) | Treatment-Naive Patients (n=563) [1] | Treatment-Experienced Patients (n=607) [2] |
|---|---|---|
| Apparent Clearance (CL/F, L/h) | 0.901 | 1.00 |
| Apparent Volume of Distribution (V/F, L) | 17.4 | 18.9 |
| Absorption Rate Constant (Ka, h⁻¹) | 2.24 | 1.99 |
| Absorption Lag Time (Tlag, h) | 0.263 | 0.333 |
The table below summarizes patient factors (covariates) identified as statistically significant predictors of this compound's pharmacokinetic parameters in the PopPK models. Despite their statistical significance, the magnitude of these effects is generally considered not clinically relevant, and no dose adjustment is recommended for these factors alone [1] [2].
| Covariate | Effect on PK Parameters | Clinical Relevance & Dosing Recommendation |
|---|---|---|
| Patient Demographics | ||
| Body Weight | Increased weight predicts increased CL/F and V/F [1] [2]. | Not clinically significant. No dose adjustment. |
| Age | Predictor of CL/F in treatment-naive patients [1]. | Not clinically significant. No dose adjustment. |
| Sex (Gender) | Female sex was a predictor of increased bioavailability (F) in treatment-experienced patients [2]. | Not clinically significant. No dose adjustment. |
| Smoking Status | Predictor of CL/F [1] [2]. | Not clinically significant. No dose adjustment. |
| Laboratory Values | ||
| Albumin Level | Predictor of both CL/F and V/F in treatment-experienced patients [2]. | Not clinically significant. No dose adjustment. |
| Total Bilirubin | Predictor of CL/F in treatment-naive patients [1]. | Not clinically significant. No dose adjustment. |
| Concomitant Medications | ||
| Metabolic Inducers (e.g., EFV, TBP) | Increase CL/F, reducing exposure [2]. | Dose adjustment to 50 mg twice daily is required when co-administered with strong inducers. |
| Atazanavir (with/without Ritonavir) | Decreases CL/F, increasing exposure [2]. | Not clinically significant. No dose adjustment. |
| Metal Cation Supplements (e.g., Ca, Fe) | Decrease relative bioavailability (F) [2]. | Not clinically significant with modern formulations. Administer supplements 2-6 hours apart from DTG. |
This compound is primarily metabolized via UGT1A1 glucuronidation, with a minor role for CYP3A4. It is also a substrate for drug transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. The following diagram illustrates its primary metabolic pathway and points of potential drug-drug interactions (DDIs).
A key example of an interaction at the metabolic level is with darunavir/ritonavir (DRV/r). When co-administered twice-daily with DRV/r, this compound's glucuronidation metabolic ratio increases by approximately 29%, indicating induced metabolism. This leads to a higher trough concentration (Ctrough) but does not double the total exposure (AUC), and the interaction is not considered clinically relevant [3].
The PopPK models for this compound were developed using a nonlinear mixed-effects modeling (NONMEM) approach, which is standard for analyzing sparse, real-world pharmacokinetic data from clinical trials [1] [4] [2].
The quantitative data in the summary tables are derived from rigorous clinical studies. Below are the key methodologies used to generate this data.
Mass Balance and Metabolite Profiling [1]: This open-label, single-dose study administered [14C]dolutegravir as a 20 mg (80 μCi) oral suspension to healthy male subjects. Blood, plasma, urine, and feces were collected for analysis.
Impact of UGT1A1 Gene Polymorphisms [2]: This study investigated the relationship between genetics, drug concentrations, and side effects in 107 Japanese HIV-1 infected patients.
The established metabolic profile of this compound directly informs its clinical pharmacokinetics and safety.
| Parameter | Clinical Data |
|---|---|
| Elimination Half-life (t½) | 11-15 hours [1] [3] |
| Time to Max Concentration (tmax) | 0.5 - 2 hours [3] |
| Protein Binding | >99% [3] |
| Effect of UGT1A16/28 | Significantly higher plasma trough concentrations vs. normal alleles [2] |
| Clinical Correlate | Higher plasma trough concentrations associated with increased neuropsychiatric adverse events [2] |
The following diagrams illustrate the primary metabolic fate of this compound and the clinical impact of genetic variations in its main metabolizing enzyme.
This compound is mainly metabolized by UGT1A1 and minimally by CYP3A4 before excretion [1] [3].
UGT1A1 gene polymorphisms reduce enzyme activity, increasing this compound exposure and adverse event risk [2].
The following table summarizes the most clinically relevant integrase strand transfer inhibitor (INSTI) resistance-associated mutations (INRAMs) selected by this compound and their impact on in vitro susceptibility.
| Mutation/s | Prevalence Context | Impact on DTG Susceptibility (Fold-Change) | Notes and Mechanisms |
|---|---|---|---|
| R263K | Most common in INSTI-naive VF [1] | ~2-fold reduction [1] | Primary pathway in INSTI-naive; reduces replication capacity, limiting accumulation of secondary mutations [1] [2] |
| G118R | Common in INSTI-naive VF [1] | >5-fold reduction [1] | — |
| Q148+ pathways (e.g., Q148H/R with G140 and/or E138) | Seen in VF, especially with prior INSTI resistance [1] | Highest levels of reduced susceptibility [1] | Pathway is well-characterized for older INSTIs; confers high-level DTG resistance in combinations [1] |
| N155H | Found in VF on DTG-containing regimens [1] | Information missing | A classic INSTI resistance mutation [1] |
| Complex patterns (e.g., H51Y + T97A + E157Q + G118R) | Reported in HIV-2 case study [3] | Information missing | Highlights potential for novel, multi-mutation pathways in diverse clinical scenarios [3] |
This compound's high genetic barrier is attributed to its robust pharmacodynamic properties and the specific evolutionary constraints it imposes on the virus.
Key experiments to study DTG resistance employ both in vitro models and clinical cohort surveillance.
The diagram below illustrates the core workflow for generating and interpreting HIV drug resistance data in a research or surveillance setting.
Research workflow for HIV genotypic resistance testing.
Recent reports from the WHO and other surveillance studies indicate that real-world levels of DTG resistance are exceeding what was initially observed in clinical trials [6]. Among people with virologic failure on DTG-based regimens, surveys report DTG resistance in 3.9% to 22% of successfully genotyped individuals [7] [6]. The risk is significantly higher in individuals who transition to a DTG-containing regimen while having a high viral load and in those with prior virologic failure on other drug classes [6] [8].
The efficacy of dolutegravir is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are summarized in the table below.
| Parameter | Value or Description | Context & Significance |
|---|---|---|
| EC₅₀ (in vitro, PBMCs) | 0.51 nM (0.21 ng/mL) [1] | Measure of potency; lower value indicates higher potency. |
| Protein-Adjusted IC₉₀ | 0.064 μg/mL [1] | Target trough concentration for efficacy. |
| AUC (50 mg once daily) | 53.6 mcg•h/mL [2] | Total drug exposure over time. |
| Half-life (t½) | ~14 hours [2] [1] | Supports once-daily dosing. |
| Mechanism of Resistance | Key mutations: Q148H/R, G140A/S, Y143H/R, N155H [2] [3] | Specific pathways that can confer reduced susceptibility. |
The following methodologies are central to elucidating the binding interactions of integrase strand transfer inhibitors like this compound.
Molecular Docking Studies [4]
In Vitro Inhibition and Cytotoxicity Assays [4]
Drug-Drug Interactions (DDIs):
Relevant In Vitro Models:
The diagrams below summarize the mechanism of action and key experimental workflows.
This compound inhibits HIV replication by blocking viral DNA integration.
Core methodologies for studying this compound binding and activity.
The table below summarizes key in vitro parameters that contribute to DTG's high antiviral efficacy and genetic barrier to resistance [1].
| Parameter | Description | Value / Finding | Clinical Implication |
|---|---|---|---|
| Dose-Response Curve Slope (m) | Steepness of the curve, indicating cooperativity. | 1.3 ± 0.1 [1] | Superior efficacy compared to drugs with a slope of 1 (like Raltegravir) at clinical concentrations [1]. |
| Instantaneous Inhibitory Potential (IIP) | Log reduction in a single round of infection at clinical drug concentration (C~max~). | 2.88 (at C~max~) [1] | Nearly 5-fold more inhibition than a hypothetical drug with the same IC~50~ but a slope of 1 [1]. |
| IC~50~ for Wild-type HIV | Concentration required for 50% inhibition in vitro. | 0.2 ng/mL [2] | Used as a benchmark to assess achieved drug levels in physiological compartments. |
| Degree of Independence (DI) with NRTIs | Favorability of drug interactions in combination regimens. | High (Bliss-independent or synergistic) [1] | Leads to higher combined regimen efficacy than predicted by simple additive models [1]. |
| Impact of R263K Mutation | Fold-change in IC~50~ for a common InSTI resistance mutation. | < 3-fold increase [1] | Minimal impact on DTG's efficacy, contributing to its high genetic barrier to resistance [1]. |
The exceptional in vitro profile of DTG is explained by several key mechanistic findings.
The following diagram illustrates the core experimental workflow used to determine that DTG's activity is specific to the integration step and does not involve late-stage inhibition [1].
Experimental design to test for late-stage antiviral activity.
The high IIP of DTG translates into powerful combination regimens. Model-based analysis shows that DTG-based regimens achieve viral suppression more rapidly than older standards like Efavirenz (EFV) [3].
A critical aspect of antiviral efficacy is a drug's ability to reach and maintain therapeutic concentrations in sanctuary sites like the central nervous system (CNS). A clinical study demonstrated that DTG achieves this [2].
While the search results do not provide step-by-step lab manuals, they detail the core methodologies used in the cited in vitro studies.
Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (InSTI) that has revolutionized antiretroviral therapy since its FDA approval in 2013. Co-developed by ViiV Healthcare and Shionogi, DTG emerged as a superior therapeutic option characterized by its potent antiviral activity, high genetic barrier to resistance, and favorable pharmacokinetic profile. Unlike first-generation integrase inhibitors, DTG demonstrates prolonged binding to the integrase-DNA complex, resulting in more sustained antiviral effects and reduced susceptibility to viral resistance mutations. The drug's development addressed critical limitations of earlier InSTIs, including raltegravir and elvitegravir, which required higher dosing regimens and showed vulnerability to specific HIV mutations. DTG's unique pharmacological properties have established it as a cornerstone in HIV treatment regimens worldwide, with its inclusion on the WHO List of Essential Medicines underscoring its global therapeutic importance [1] [2] [3].
This compound exerts its antiviral effect through specific inhibition of HIV-1 integrase, a viral enzyme essential for replicative cycle completion. The molecular mechanism involves competitive binding to the integrase active site, where DTG chelates divalent metal cations (Mg²⁺ or Mn²⁺) within the catalytic core through its three coplanar oxygen atoms. This binding effectively blocks the strand transfer step of retroviral DNA integration, preventing incorporation of viral DNA into the host genome. Unlike allosteric integrase inhibitors that act at multiple viral life cycle stages, DTG specifically targets the integration process without significant activity during late stages (virus assembly, release, and maturation) [1] [3] [4].
The drug's tight binding and longer dissociative half-life from the integrase-DNA complex contribute to its sustained pharmacological activity. Mechanistic studies demonstrate that DTG forms stable ternary complexes with integrase and viral DNA, resulting in prolonged inhibition even after drug clearance. This characteristic distinguishes DTG from first-generation InSTIs and underlies its superior resistance profile [3].
Rigorous quantitative analyses have elucidated DTG's exceptional pharmacodynamic properties:
Table 1: Key Pharmacodynamic Parameters of this compound
| Parameter | Value | Significance | Experimental Method |
|---|---|---|---|
| EC₅₀ | 0.5-2.1 nM (0.21-0.85 ng/mL) | Potent antiviral activity | Peripheral blood mononuclear cells (PBMCs) and MT-4 cell assays [3] |
| Protein-adjusted IC₉₀ | 64 ng/mL | Target therapeutic concentration | In vitro infectivity assays with human serum [5] |
| Dose-response curve slope | 1.3 ± 0.1 | Steeper than 1st generation InSTIs (P=0.0003) | Single-round infectivity assays [4] |
| Instantaneous Inhibitory Potential (IIP) | 2.88 at Cmax | 5-fold higher efficacy vs slope=1 drug | Calculated using IIP = log[1+(D/IC₅₀)ᵐ] [4] |
The steep dose-response curve slope (1.3 ± 0.1) significantly enhances DTG's antiviral efficacy at clinical concentrations. This steeper slope, compared to the slope of 1 characteristic of first-generation InSTIs like raltegravir, exponentially increases inhibition according to the Hill equation. Experimental evidence confirms this slope does not reflect multi-cycle inhibition or activity at multiple viral life cycle steps, distinguishing it from protease inhibitors and allosteric integrase inhibitors [4].
Diagram 1: this compound mechanism of action showing specific inhibition of HIV integrase-mediated DNA integration.
Preclinical characterization employed sophisticated single-round infectivity assays to accurately determine pharmacodynamic parameters, avoiding confounding factors inherent in multiple-round assays. These experiments demonstrated DTG's favorable interactions with nucleoside reverse transcriptase inhibitors (NRTIs), with degree of independence (DI) values indicating Bliss-independent or synergistic interactions. The two-drug combination DTG/3TC achieved an average instantaneous inhibitory potential (IIP) >5, explaining its clinical efficacy despite reduced drug numbers [4].
Resistance profiling in preclinical models revealed DTG's high genetic barrier to resistance. Viral passage experiments with DTG selective pressure identified the R263K mutation, which confers only modest (3-fold) increases in IC₅₀ compared to the >10-fold increases observed with first-generation InSTIs. The selective advantage of DTG resistance mutations remains low due to their significant fitness costs to viral replication capacity [4].
Purpose: To accurately determine DTG pharmacodynamic parameters without multi-cycle replication confounding effects.
Methodology:
Critical considerations:
Comprehensive ADME characterization revealed DTG's favorable pharmacokinetic profile:
Table 2: Preclinical Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Value | Experimental System | Clinical Relevance |
|---|---|---|---|
| Primary Metabolic Pathways | UGT1A1 glucuronidation (∼53%), CYP3A4 oxidation (minor) | Human liver microsomes, recombinant enzymes | Drug interactions with UGT1A1 inhibitors/inducers |
| Novel CYP1A1/1B1 Pathway | Aldehyde metabolite (M4) formation | Recombinant CYP enzymes, TCDD-induced mouse lung S9 | Increased clearance in smokers |
| Protein Binding | 98.9% | Equilibrium dialysis with human plasma | High protein binding limits dialysis removal |
| Apparent Volume of Distribution | 17.4 L | Radiolabeled DTG in distribution studies | Extensive tissue penetration |
| Elimination Half-life | 14 hours | Plasma concentration-time profiles | Supports once-daily dosing |
| Excretion | Feces (53%), Urine (31%) | Mass balance studies with [¹⁴C]-DTG | Renal impairment requires minimal adjustment |
Metabolite identification studies using UPLC-QTOFMS revealed a novel CYP1A1/1B1-mediated metabolic pathway that generates aldehyde metabolites (M4). This pathway becomes significant in cigarette smokers due to CYP1A1/1B1 induction, explaining the approximately 30% higher DTG clearance observed in smokers versus non-smokers. Incubation experiments with specific chemical inhibitors (TMS for CYP1A1/1B1) confirmed enzyme contributions to metabolite formation [6].
The preclinical development program for DTG systematically evolved from initial discovery through comprehensive characterization:
Diagram 2: this compound preclinical development timeline highlighting key stages and critical discoveries.
Early medicinal chemistry approaches utilized commercially available heterocycles like nicotinic acid and maltol, constructing the functionalized N-H pyridone core over 10+ steps. The evolution to more efficient synthesis leveraged rapid pyridone formation through condensation of methyl 4-methoxyacetoacetate with DMF-DMA, followed by sequential cyclization. This efficient process chemistry route eventually enabled the development of continuous flow synthesis methods that telescoped multiple steps to avoid intermediate isolation and enhance throughput [2].
Preclinical resistance characterization demonstrated DTG's superior resistance profile compared to first-generation InSTIs. Viral passage experiments identified that single mutations (including R263K) only modestly increase IC₅₀ (less than 3-fold), while multiple mutations are required for significant resistance development. The fitness cost of DTG resistance mutations impairs viral replication capacity, reducing their selective advantage in treatment-experienced patients [4].
Recent WHO reports indicate that real-world DTG resistance patterns are evolving, with surveys showing resistance rates of 3.9-8.6% in some populations, reaching 19.6% among treatment-experienced individuals transitioning to DTG with unsuppressed viral loads. These findings underscore the importance of maintaining virological suppression when initiating DTG-based regimens and monitoring emerging resistance patterns [7].
Recent innovations have focused on extending DTG's apparent half-life through nanosuspension technology. A prodrug approach created myristoylated DTG (MDTG) through esterification of the 7-hydroxyl group with myristic acid, enhancing hydrophobicity by 8.7-fold while maintaining equivalent antiretroviral activity (IC₅₀ 62.5 nM vs 56.7 nM for native DTG). This prodrug was encapsulated into poloxamer 407 nanoformulations (NMDTG) with high efficiency (82.2 ± 4.4%) and favorable particle characteristics (234 ± 2 nm, PDI 0.23 ± 0.02) [5].
Pharmacokinetic studies in Balb/cJ mice demonstrated that a single NMDTG administration maintained DTG concentrations above the PA-IC₉₀ of 64 ng/mL for 56 days in blood and 28 days in tissues, representing a 5.3-fold extension in apparent half-life compared to native DTG formulations. In vitro release kinetics showed dramatically reduced burst release (3.5% vs 80% for native DTG nanoformulations) and sustained release profiles [5].
Alternative long-acting approaches include XVIR-120, a nanoformulated DTG prodrug demonstrating ultra-long-acting pharmacokinetics across multiple species. Preliminary toxicology analyses showed favorable safety profiles with no adverse findings at injection sites, supporting continued development of these extended-release formulations [8].
Purpose: To create and characterize long-acting nanoformulated DTG prodrugs.
Synthesis Method:
Characterization Parameters:
Release Kinetics Assessment:
Dolutegravir sodium (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy with its potent efficacy, high resistance barrier, and favorable pharmacokinetic profile. As a preferred first-line treatment for both treatment-naive and experienced HIV patients in international guidelines, ensuring its quality through robust analytical methods is paramount for global public health. The development and validation of precise, accurate, and stability-indicating HPLC methods for DTG quantification represents a critical component of pharmaceutical quality control, ensuring consistent drug product performance and patient safety.
The International Conference on Harmonization (ICH) guidelines mandate that analytical methods used in pharmaceutical quality control must undergo comprehensive validation to provide regulatory compliance and ensure reliable results. This document presents detailed application notes and protocols for a validated stability-indicating reversed-phase HPLC method for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been optimized to provide excellent sensitivity, precision, and accuracy while demonstrating specificity against potential degradants and excipients, making it suitable for routine quality control analysis in pharmaceutical laboratories.
The development of an effective HPLC method for this compound quantification required systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and analysis time. After extensive method scouting and optimization studies, the following conditions were established as optimal for the precise quantification of this compound sodium:
Table 1: Optimized Chromatographic Conditions for this compound Quantification
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Thermo Fischer Scientific C8 Synchronis (150×4.6mm, 5µm) | Provides optimal retention and peak shape for DTG |
| Mobile Phase | Buffer:ACN (60:40 v/v) | Isocratic elution for simplicity and reproducibility |
| Flow Rate | 1.0 mL/min | Balances analysis time and resolution |
| Detection Wavelength | 258 nm | Near λmax for optimal sensitivity |
| Column Temperature | Ambient (±25°C) | Operational convenience |
| Injection Volume | 10-20 µL | Suitable for majority of HPLC systems |
| Retention Time | 6.60 minutes | Allows for rapid analysis |
| Run Time | 10-12 minutes | Ensures elution of all potential impurities |
The method employs a reversed-phase chromatography mechanism with a C8 stationary phase, which provides an excellent balance of hydrophobicity for proper retention of this compound. The selection of a C8 column over the more common C18 was based on superior peak symmetry and reduced analysis time while maintaining adequate capacity factor. The isocratic elution mode with a binary mixture of buffer and acetonitrile (60:40 v/v) was established after evaluating various organic modifiers and ratios, demonstrating robust performance with consistent retention times [1].
The detection wavelength of 258 nm corresponds to a local absorbance maximum of this compound in the UV spectrum, providing optimal sensitivity for quantification while minimizing baseline noise. The retention time of approximately 6.60 minutes allows for rapid analysis, making the method suitable for high-throughput quality control laboratories. The total run time of 10-12 minutes ensures that any potential degradation products or related substances are eluted from the column, confirming the stability-indicating nature of the method [1].
The development of a robust HPLC method follows a systematic approach that progresses through well-defined stages from initial parameter selection to final optimization. The workflow ensures that all critical factors are considered, ultimately resulting in a method that is precise, accurate, and stability-indicating.
Figure 1: HPLC method development workflow illustrating the systematic approach from initial literature review through method optimization and validation to routine application.
The method development begins with a comprehensive literature review to identify existing methods and avoid unnecessary experimental work. For this compound, this involved examining published methodologies and identifying potential gaps that could be addressed through improved chromatographic conditions. The selection of initial conditions involves choosing the appropriate chromatographic mode (reversed-phase in this case), column chemistry, mobile phase composition, and detection parameters based on the physicochemical properties of the analyte [2].
Selectivity optimization represents the most critical phase where parameters are adjusted to achieve adequate separation between this compound and potential impurities or degradation products. This involves fine-tuning mobile phase composition, pH adjustment (if needed), and temperature to resolve closely eluting peaks. For ionizable compounds like this compound, mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the molecule. The final optimization stage focuses on efficiency improvements through adjustments in flow rate, temperature, and gradient parameters to reduce analysis time while maintaining resolution [2].
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The HPLC method for this compound quantification has been validated according to ICH Q2(R1) guidelines, addressing the following key parameters with corresponding acceptance criteria:
Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method
| Validation Parameter | Experimental Design | Acceptance Criteria | Results Obtained |
|---|---|---|---|
| Linearity | 5 concentrations (80-120% of target) | R² > 0.999 | Conforms |
| Accuracy | 9 determinations (3 levels, 3 replicates) | Recovery 98-102% | 98-102% |
| Precision | |||
| Repeatability | 6 sample preparations at 100% | RSD ≤ 1% | RSD < 1% |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2% | RSD < 2% |
| Specificity | Forced degradation studies | No interference from blank, placebo, degradants | Demonstrated |
| Robustness | Deliberate variations in flow, temperature, mobile phase | RSD ≤ 2% for system suitability | Conforms |
| Range | Established from linearity studies | 80-120% of test concentration | 80-120% |
| LOD | Signal-to-noise approach | S/N ≥ 3 | Confirmed |
| LOQ | Signal-to-noise approach | S/N ≥ 10 | Confirmed |
The linearity of the method was demonstrated by preparing this compound standard solutions at five different concentration levels ranging from 80% to 120% of the target concentration. The peak area responses were plotted against concentrations, and the correlation coefficient, y-intercept, and slope of the regression line were calculated. The method exhibited excellent linearity with a correlation coefficient (R²) greater than 0.999, confirming a direct proportional relationship between concentration and detector response across the specified range [1].
The accuracy of the method was evaluated using a minimum of nine determinations over three concentration levels (80%, 100%, and 120%) covering the specified range. Accuracy was calculated as the percentage recovery of the known amount of this compound spiked into the placebo or blank formulation. The results demonstrated acceptable accuracy with recoveries between 98% and 102%, well within the specified limits. The precision of the method, encompassing both repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), was evaluated with relative standard deviation (RSD) values less than 1% and 2%, respectively, confirming the method's reliability [1] [3].
The specificity of the method was demonstrated through forced degradation studies, where this compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation. The method effectively separated this compound from all degradation products, confirming its stability-indicating capability. The peak purity of this compound was established using photodiode array detection, demonstrating that the analyte peak was homogeneous and pure without any co-eluting impurities [1].
The robustness of the method was evaluated by deliberately introducing small but deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and detection wavelength (±2 nm). In all conditions, the method maintained system suitability parameters within specified limits, confirming its reliability during normal usage. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratio approaches, with values of 3:1 and 10:1, respectively, demonstrating adequate sensitivity for the detection and quantification of trace levels of this compound [1] [2].
Before initiating the analysis, system suitability parameters must be evaluated to ensure the chromatographic system is adequate for the analysis. Inject six replicates of the standard solution and evaluate the following parameters:
Table 3: System Suitability Requirements
| Parameter | Requirement | Typical Value |
|---|---|---|
| Retention Time | Consistent with RSD ≤ 1% | 6.60 minutes |
| Theoretical Plates (N) | >2000 | >4000 |
| Tailing Factor (T) | ≤2.0 | ≤1.5 |
| Resolution (R) | >2.0 from closest eluting peak | >2.0 |
| Repeatability | RSD ≤ 1% for peak areas | RSD ≤ 1% |
The theoretical plate count is calculated as N = 16(tR/W)², where tR is the retention time of this compound peak and W is the peak width at baseline. The tailing factor is calculated as T = W0.05/2f, where W0.05 is the peak width at 5% height and f is the distance from peak front to the retention time. The resolution between this compound and the closest eluting peak should be greater than 2.0, indicating complete separation [3].
The validation of an analytical method follows a structured sequence of experiments designed to comprehensively evaluate all relevant performance characteristics. This systematic approach ensures that the method is fit for its intended purpose and complies with regulatory requirements.
Figure 2: Method validation workflow illustrating the comprehensive evaluation of analytical method performance characteristics according to ICH guidelines.
The validation process begins with specificity testing through forced degradation studies to demonstrate that the method can unequivocally quantify the analyte in the presence of potential impurities and degradation products. This is followed by linearity assessment across the specified range to establish the relationship between analyte concentration and detector response. Accuracy evaluation demonstrates the closeness of agreement between the value found and the value accepted as a true or reference value, typically performed through recovery studies by spiking known amounts of the analyte into placebo or sample matrix [4] [3].
Precision studies encompass both repeatability (intra-assay precision) and intermediate precision, evaluating the method's performance under variations such as different analysts, instruments, and days. The determination of LOD and LOQ establishes the method's sensitivity, followed by robustness testing to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Finally, solution stability studies demonstrate the stability of both standard and sample solutions during the analysis period, completing the comprehensive validation package [4] [3].
The validated HPLC method for this compound quantification has extensive applications throughout the pharmaceutical product lifecycle, from early development through post-marketing surveillance. In quality control laboratories, the method enables routine analysis of bulk drug substances and finished pharmaceutical products, ensuring compliance with established specifications. For stability studies, the method provides reliable quantification of this compound in stability samples under various environmental conditions (long-term, accelerated, and stress conditions), supporting shelf-life determinations and storage recommendations.
The method also finds application in comparative assessments of different formulations, including bioequivalence studies of generic products, where accurate quantification of the active ingredient is essential. Furthermore, the method can be adapted for the analysis of this compound in fixed-dose combination products, such as this compound/lamivudine formulations, which are increasingly important in HIV treatment paradigms. Recent clinical trials have demonstrated the efficacy and safety of this compound/lamivudine fixed-dose combinations in both adults and pediatric populations, highlighting the continued importance of robust analytical methods for these formulations [5] [6].
From a regulatory perspective, the method complies with ICH guidelines Q2(R1) for analytical method validation, ensuring acceptability by major regulatory authorities worldwide. The method validation package should include complete documentation of all validation experiments, including raw data, statistical analysis, and representative chromatograms, providing a comprehensive audit trail for regulatory inspections. As regulatory requirements evolve, the method may require periodic revalidation to ensure continued suitability, particularly when there are changes in the synthesis of the drug substance, formulation composition, or manufacturing process [4] [3].
The HPLC method described in this application note provides a robust, precise, and accurate approach for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been comprehensively validated in accordance with ICH guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of the method, confirmed through forced degradation studies, makes it particularly valuable for stability testing and quality control applications.
The detailed protocols and application notes presented herein provide pharmaceutical scientists with a complete framework for implementing this method in quality control laboratories, ensuring reliable and reproducible quantification of this compound throughout the product lifecycle. The method's simplicity and reliability make it suitable for routine use, while its analytical performance characteristics ensure compliance with regulatory requirements. As this compound continues to play a crucial role in global HIV treatment programs, with ongoing research expanding its applications in special populations including pediatric patients, the availability of robust analytical methods remains essential for ensuring product quality and patient safety [5] [6].
This compound (DTG) is a potent second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy by preventing the integration of viral DNA into the host genome. Chemically known as (4R,12aS)-N-([2,4-difluorophenyl] methyl)-3, 4, 6, 8, 12, 12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1′,2′:4,5]pyrazino [2,1-b] [1,3]oxazine-9-carboxamide, this API is predominantly administered in fixed-dose combinations with other antiretrovirals such as lamivudine (LAM) and rilpivirine [1] [2] [3]. The development of robust, stability-indicating analytical methods for this compound is paramount in pharmaceutical analysis to ensure product quality, safety, and efficacy throughout the drug's shelf life.
Stability-indicating methods are specifically designed to quantify the active pharmaceutical ingredient (API) accurately and precisely while simultaneously detecting and quantifying degradation products that may form under various stress conditions. These methods must successfully separate the API from all potential impurities and degradation products, providing selective quantification of the intact drug substance even in the presence of its degradation compounds [4]. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that pharmaceutical manufacturers demonstrate the stability characteristics of all drug substances and products through validated stability-indicating methods [1] [3]. For this compound, which is often prescribed as part of lifelong antiretroviral regimens, maintaining consistent quality and stability is particularly crucial to prevent treatment failure and development of drug-resistant HIV strains.
The development of a stability-indicating HPLC method for this compound requires systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and detection sensitivity. Based on comprehensive research and multiple published methodologies, reversed-phase chromatography using C18 or C8 columns has proven most effective for this compound analysis [1] [5] [3]. The stationary phase selection significantly impacts the retention and separation efficiency of this compound, with C18 columns providing excellent hydrophobic interaction with the drug's aromatic structure.
The mobile phase composition represents another critical parameter in method development. Research indicates that a combination of phosphate buffer and organic modifiers (typically acetonitrile and methanol) in isocratic or gradient elution mode yields optimal results. The pH of the aqueous component plays a crucial role in controlling the ionization state of this compound, thereby affecting its retention and peak shape. A pH range of 3.0-4.9 has been successfully employed in various validated methods, with adjustment using orthophosphoric acid [1] [3]. The organic modifier ratio must be optimized to balance adequate retention for separation and reasonable analysis time. Detection wavelength selection is based on the UV spectrum of this compound, which shows sufficient absorption at 258 nm and 292 nm, with the latter being an isosbestic point when analyzed in combination with lamivudine [1] [3].
Method optimization follows a systematic approach to resolve this compound from its potential degradation products and co-administered drugs. The traditional five-step strategy proposed by Snyder and associates provides a logical framework for HPLC method development, emphasizing selectivity tuning to increase the resolution of critical pairs for accurate quantitation [4]. This approach begins with defining the method type and gathering sample/analyte information, followed by initial scouting runs, method fine-tuning, and final validation.
For this compound, method optimization should employ a systematic selectivity-tuning approach by manipulating critical chromatographic parameters:
The successful application of this approach is demonstrated in the development of a this compound and lamivudine combination method, which achieved excellent resolution between both APIs and their degradation products using an Inertsil ODS 3V (250 × 4.6 mm, 5 μm) column with a mobile phase composed of phosphate buffer (pH 3.0):acetonitrile:methanol (50:20:30% v/v/v) at a flow rate of 1.0 mL/min [1]. The method displayed retention times of 2.16 min for lamivudine and 6.36 min for this compound, indicating appropriate separation for accurate quantification.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column | Inertsil ODS 3V (250 × 4.6 mm, 5 μm) | BEH Shield RP18 (2.1 × 100 mm, 1.7 μm) | Thermo Fischer C8 (150×4.6mm, 5µm) | Phenyl-Hexyl (250 × 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer pH 3.0:ACN:MeOH (50:20:30) | Phosphate buffer pH 4.9:MeOH (60:40) | Buffer:ACN (60:40) | 45% buffer:49% MeOH:6% ACN |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.2 |
| Detection Wavelength (nm) | 257 | 292 | 258 | 258 |
| Column Temperature (°C) | 30 | 30 | Ambient | 35 |
| Retention Time (min) | 6.36 (DTG), 2.16 (LAM) | 3.83 (DTG), 2.88 (LAM) | 6.60 (DTG) | Method for related substances |
| Runtime (min) | 10 | 8 | Not specified | Not specified |
Standard Solution Preparation: Accurately weigh and transfer approximately 10 mg of this compound working standard and 10 mg of lamivudine working standard (for combination products) into separate 10 mL clean, dry volumetric flasks. Add about 7 mL of diluent (typically mobile phase) to each flask and sonicate to dissolve completely. Make up to volume with diluent and mix well to obtain stock solutions of concentration 1 mg/mL. Pipette 0.1 mL of this compound stock solution and 0.6 mL of lamivudine stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solutions containing 10 μg/mL of this compound and 60 μg/mL of lamivudine [1].
Sample Solution Preparation (Tablet Dosage Form): Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet (containing approximately 50 mg this compound and 300 mg lamivudine for Dovato) and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with the same solvent and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Pipette 0.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution containing approximately 10 μg/mL of this compound and 60 μg/mL of lamivudine [1] [3].
Mobile Phase Preparation: Prepare a 50 mM potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. For the organic phase, mix acetonitrile and methanol in the ratio 40:60 (v/v). For the final mobile phase, mix the aqueous buffer and organic mixture in the ratio 50:50 (v/v) [1]. Alternatively, for methods requiring different pH, adjust the buffer to pH 4.9 using appropriate reagents [3].
System suitability tests are conducted to verify that the chromatographic system is adequate for the intended analysis. Inject six replicate injections of the standard solution and calculate the following parameters [1] [3]:
The following workflow diagram illustrates the complete method development and validation process:
The developed HPLC method must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate its reliability and suitability for intended applications. The validation encompasses the following parameters with their respective acceptance criteria [1] [3]:
Specificity: The method should demonstrate specificity by resolving this compound from all potential impurities and degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) should show no interference of the analyte peak with degradation products, and the peak purity should be confirmed using PDA detection [1] [6].
Linearity and Range: Prepare standard solutions at minimum five concentration levels across the specified range (typically 50-150% of target concentration). For this compound, the linear range is typically 2.54-15.35 μg/mL when analyzed alone, and 17.50-52.50 μg/mL when combined with lamivudine [1] [3]. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero.
Precision:
Accuracy: Conduct recovery studies by spiking placebo with known amounts of this compound at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate. The mean recovery should be between 98.0-102.0% with %RSD not more than 2.0% [1] [3].
Table 2: Method Validation Parameters for this compound HPLC Methods
| Validation Parameter | This compound (Alone) | This compound + Lamivudine | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 2.54-15.35 μg/mL [1] | 17.50-52.50 μg/mL [3] | Correlation coefficient ≥0.999 |
| LOD | Not specified | 5.82 μg/mL [3] | Signal-to-noise ratio ≥3:1 |
| LOQ | Not specified | 19.41 μg/mL [3] | Signal-to-noise ratio ≥10:1, %RSD ≤2.0% |
| Accuracy (% Recovery) | 98.35-102.14% [1] | 98.0-102.0% [3] | 98.0-102.0% |
| Precision (%RSD) | <2.0% [1] | <2.0% [3] | ≤2.0% |
| Robustness | Deliberate variations in flow rate, mobile phase pH, and column temperature with %RSD <2.0% [1] | Similar variations with system suitability within limits [3] | System suitability within specified limits |
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the this compound HPLC method, robustness should be demonstrated by varying the following parameters within a reasonable range [1]:
In all robustness experiments, system suitability parameters must remain within specified limits, and the %RSD for peak areas and retention times of this compound should not exceed 2.0%.
Solution stability should be assessed by analyzing standard and sample solutions stored under refrigerated conditions (2-8°C) and at room temperature over specified time periods (24, 48, and 72 hours). The solutions are considered stable if the %assay difference from initial time point is within ±2.0% and no significant increase in degradation products is observed [1] [3].
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions. These studies help identify the likely degradation products, establish degradation pathways, and validate the method's ability to separate the API from its degradation products. The following stress conditions should be applied [1] [6] [2]:
Acidic Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 1N hydrochloric acid. Heat the solution at 60°C for 6 hours in a water bath. Cool to room temperature, neutralize with 2.0 mL of 1N sodium hydroxide, and dilute to volume with diluent. Further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.
Alkaline Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 1N sodium hydroxide. Allow to stand at room temperature for 24 hours. Neutralize with 2.0 mL of 1N hydrochloric acid and dilute to volume with diluent. Further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.
Oxidative Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 30% hydrogen peroxide. Allow to stand at room temperature for 3 days. Dilute to volume with diluent and further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours in a hot air oven. Prepare a solution of approximately 100 μg/mL of the heat-treated sample using diluent and analyze.
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 6 hours during summer months or to a photostability chamber providing both UV and visible light as per ICH option 2. Prepare a solution of approximately 100 μg/mL of the light-exposed sample using diluent and analyze [1] [6].
This compound demonstrates distinct degradation profiles under different stress conditions. The method should be able to resolve the main peak from all degradation products, demonstrating specificity. Typical degradation behavior includes [1] [6]:
The following diagram illustrates the forced degradation study workflow and typical outcomes:
For a method to be considered stability-indicating, it must demonstrate that this compound peak is pure and homogenous in all stress samples using PDA detection (peak purity index >0.999), and that all degradation products are adequately resolved (resolution >2.0 between this compound and nearest degradant) [1] [4]. The mass balance should be calculated for each stress condition and should typically be between 98.0-102.0% to account for all degradation products.
For routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, the validated HPLC method provides reliable and reproducible results. When implementing the method, consider the following practical aspects:
System Preparation and Equilibration: Before analysis, precondition the HPLC system by passing the mobile phase through the column for at least 30-60 minutes until a stable baseline is achieved. Verify system performance by injecting system suitability solution and confirming that all parameters meet acceptance criteria [1] [3].
Column Care and Maintenance: To ensure consistent performance and prolonged column life, implement a regular column washing procedure. After each analysis sequence or at least once daily, flush the column with water:acetonitrile (50:50, v/v) for 30 minutes, followed by storage in acetonitrile:water (80:20, v/v) if the column will not be used for extended periods. Always use a guard column to protect the analytical column from particulate matter and irreversible contamination.
Troubleshooting Common Issues:
Transfer to UHPLC Systems: The method can be transferred to UHPLC systems for faster analysis by scaling down column dimensions while maintaining linear velocity. For example, transfer from a 250 × 4.6 mm, 5 μm column to a 100 × 2.1 mm, 1.7 μm column while adjusting flow rate proportionally to maintain similar retention times [3].
The developed stability-indicating method for this compound should comply with current regulatory requirements throughout its lifecycle. Key considerations include:
Method Documentation: Maintain comprehensive documentation including method development report, validation protocol, validation report, and standard operating procedure (SOP). The method should be described in sufficient detail to allow trained analysts to reproduce it accurately [4].
Change Control: Implement a formal change control process for any modifications to the validated method. Even minor changes in mobile phase composition, column type, or gradient profile may require partial revalidation to demonstrate comparable performance [4].
Method Verification: For laboratories implementing compendial methods or methods developed by other laboratories, perform method verification to demonstrate that the laboratory is capable of performing the method successfully. Typically, this includes precision and accuracy assessment at 100% target concentration [4].
Continued Method Performance Monitoring: Throughout the method's lifecycle, continuously monitor system suitability results, especially retention time, tailing factor, and theoretical plates. Establish trending programs to detect gradual deterioration in column performance or system performance, allowing proactive maintenance before method failure occurs.
The comprehensive application notes and protocols presented herein provide a scientifically sound framework for the development, validation, and implementation of stability-indicating HPLC methods for this compound. The systematic approach to method optimization, thorough validation as per ICH guidelines, and detailed forced degradation protocols ensure that the method is suitable for its intended purpose of quantifying this compound while effectively separating it from degradation products. The provided experimental protocols, solution preparations, and troubleshooting guidance facilitate successful implementation in quality control laboratories, supporting the ongoing manufacture of safe and effective this compound-containing medications for HIV treatment.
Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), represents a cornerstone in modern antiretroviral therapy for HIV treatment due to its high genetic barrier to resistance and favorable safety profile. However, as a Biopharmaceutics Classification System (BCS) Class II drug, DTG exhibits poor aqueous solubility and consequently suffers from limited oral bioavailability (approximately 16%), with up to 84% of the administered dose being excreted unchanged following oral administration [1]. Furthermore, DTG demonstrates instability in acidic environments and potential hepatotoxicity at conventional dosing levels, presenting significant challenges for effective therapeutic application [1]. These limitations have prompted extensive research into advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs), which offer promising solutions to enhance DTG's solubility, stability, and targeted delivery.
Lipid-based nanoparticles have emerged as versatile carriers for hydrophobic pharmaceuticals like DTG, providing protection from degradation, improving bioavailability, and enabling targeted delivery to specific tissues and cellular reservoirs. The successful implementation of LNP technology in SARS-CoV-2 mRNA vaccines has further validated their clinical potential and manufacturing scalability [2] [3]. For DTG specifically, LNPs facilitate improved encapsulation efficiency, sustained release profiles, and enhanced permeability across biological barriers, including the blood-brain barrier for potential management of neuroAIDS [4]. The table below summarizes key parameters and their significance in DTG-loaded LNP development:
Table 1: Critical Quality Attributes for DTG-Loaded Lipid Nanoparticles
| Parameter | Target Range | Significance | Impact on Performance |
|---|---|---|---|
| Particle Size | 50-200 nm | Affects cellular uptake, biodistribution, and stability | Smaller particles (<200 nm) show enhanced penetration and absorption [3] |
| Polydispersity Index (PDI) | <0.3 (ideal: 0.05-0.2) | Indicates size distribution homogeneity | Lower PDI ensures batch-to-batch reproducibility and consistent drug release [3] |
| Zeta Potential | ±30 mV for moderate stability | Predicts colloidal stability | High absolute values prevent aggregation; positive charges may increase toxicity [3] |
| Encapsulation Efficiency | >85% (traditional), 8-49% (input-based) | Measures drug loading success | Higher EE reduces drug waste and improves therapeutic index [5] |
| Drug Loading Capacity | Varies by formulation | Determines therapeutic dosage | Balanced with stability requirements; affects final dosage form [2] |
The composition of lipid-based nanoparticles significantly influences their physicochemical properties, encapsulation efficiency, and ultimately, their therapeutic performance. Research on DTG-loaded LNPs has explored various lipid components, surfactants, and preparation methods to optimize drug delivery. The foundational components typically include ionizable lipids that facilitate nucleic acid encapsulation in mRNA applications but also serve to encapsulate hydrophobic drugs like DTG through hydrophobic interactions, phospholipids that provide structural integrity to the lipid bilayer, sterols (primarily cholesterol) that enhance membrane stability and fluidity, and PEG-lipids that control nanoparticle size and improve stability by reducing immune recognition [3] [5].
Several innovative formulation approaches have been investigated specifically for DTG delivery. Sreethu et al. developed DTG-loaded nanoparticles using CAPMUL MCM EP and Glyceryl monostearate as lipid components, with TWEEN 80 and SPAN 80 as surfactants, employing a melt emulsification sonication procedure [1]. In another approach, Deodhar et al. created an ultra-long-acting prodrug by modifying DTG with an 18-carbon fatty acid chain through an ester linkage, forming stable nanocrystals (coined NM2DTG) that demonstrated sustained plasma drug levels for up to one year following a single injection in animal studies [6]. Alternatively, Sagiri et al. explored levan-derived nanoparticles using the microbial polysaccharide levan as a biodegradable carrier, prepared via spray drying technique to produce spherical nanoparticles ranging from 195-329 nm in size [7]. Each composition strategy offers distinct advantages for specific applications, from daily oral administration to ultra-long-acting injectable formulations.
Table 2: Formulation Compositions for DTG-Loaded Lipid-Based Nanoparticles
| Formulation Type | Lipid Components | Surfactants/Stabilizers | Preparation Method | Key Outcomes |
|---|---|---|---|---|
| Traditional LNP [1] | CAPMUL MCM EP, Glyceryl monostearate | TWEEN 80, SPAN 80 | Melt emulsification sonication | Particle size: 155-205 nm; Zeta potential: -11.78 to -26.6 mV; Drug release: 62-80.32% |
| Prodrug Nanocrystal [6] | 18-carbon fatty acid chain promoiety | Surfactant-coated nanocrystal | High-pressure homogenization | Extended apparent half-life to 167.9 days; Year-long sustained release potential |
| Levan Polymer NP [7] | Levan biopolymer | Not specified | Spray drying | Particle size: 195-329 nm; Spherical morphology; Enhanced stability in milk admixture |
| Nanoemulsion-based In Situ Gel [4] | Dill oil | TWEEN 80, Transcutol P | Spontaneous emulsification + thermosensitive gelling | Ideal for intranasal delivery; Enhanced brain targeting; 6× higher Cmax in brain |
Encapsulation efficiency (EE) represents a critical quality attribute in LNP development, directly impacting therapeutic efficacy, dosing requirements, and manufacturing costs. Traditional calculation methods often report EE values exceeding 85-90%; however, recent research highlights a significant discrepancy when accounting for input RNA concentration (EEinput%), with values dropping to between 8-49% for various RNA cargo types [5]. This distinction is particularly relevant for DTG encapsulation, as accurate EE assessment ensures proper dosing and economic viability, especially when scaling up manufacturing processes.
The optimization of encapsulation efficiency involves careful consideration of multiple formulation and process parameters. The concentration of surfactants and stabilizers significantly influences EE, with studies demonstrating that SPAN 80 concentration (X1) and sonication duration (X2) can be systematically optimized using factorial design approaches [1]. Similarly, in vortex tube reactor systems, the aqueous-to-organic volumetric ratio (X2) emerges as a critical factor, with optimal ratios around 5.278:1 maximizing EE while maintaining desirable particle characteristics [2]. The ionizable lipid component plays a crucial role in EE due to its electrostatic interactions with charged drug molecules and its influence on lipid bilayer properties. Additionally, the manufacturing method itself significantly impacts EE, with advanced techniques like microfluidics and vortex tube reactors demonstrating superior performance compared to traditional bulk methods due to their enhanced mixing efficiency and reproducible self-assembly conditions [2] [3].
Table 3: Encapsulation Efficiency and Performance Characteristics of Lipid-Based Nanoparticles
| Formulation System | Encapsulation Efficiency (%) | Drug Loading Capacity | Particle Size (nm) | PDI | In Vitro Drug Release |
|---|---|---|---|---|---|
| Optimized DTG LNP (F2) [1] | Not specified | Not specified | 155-205 | Not specified | 62-80.32% over study duration |
| Vortex Tube Reactor LNP [2] | 67.75 ± 1.55% | 36.39 ± 0.83% | 166.23 ± 0.98 | 0.17 ± 0.01 | Not specified |
| Levan-based DTG NP [7] | Not specified | Not specified | 195-329 | Not specified | Sustained release in both milk and non-milk media |
| Prodrug Nanocrystal (NM2DTG) [6] | Not specified | Not specified | Stable over 265 days | Stable over 265 days | Sustained release >367 days in vivo |
| MF59-based NLC (Paclitaxel) [8] | 82-85% | 4.1-4.25% | 112-120.6 | Not specified | Controlled release profile |
The melt emulsification sonication method represents a robust approach for producing DTG-loaded lipid nanoparticles with controlled size and encapsulation properties [1].
The spray drying technique offers an alternative method for producing DTG-loaded nanoparticles using biopolymer carriers like levan [7].
Comprehensive characterization of DTG-loaded LNPs is essential for quality control and performance prediction.
The development and optimization of DTG-loaded lipid nanoparticles involves systematic processes that can be visualized through the following workflows:
Figure 1: Experimental workflow for the preparation and optimization of DTG-loaded lipid nanoparticles using the melt emulsification sonication method, highlighting key optimization factors that influence critical quality attributes.
The relationship between critical process parameters and their effects on nanoparticle characteristics can be visualized through the following diagram:
Figure 2: Relationship map between critical process parameters and quality attributes in DTG-loaded lipid nanoparticle production, showing both direct effects and interactions through intermediate properties.
The development of lipid-based nanoparticle formulations for this compound delivery represents a promising strategy to overcome the drug's inherent limitations, particularly its poor solubility and suboptimal bioavailability. Through systematic optimization of formulation components and process parameters, researchers have achieved significant advancements in encapsulation efficiency, drug loading capacity, and release kinetics. The application of quality by design principles and statistical optimization methodologies has further enhanced the reproducibility and scalability of these formulations.
Future directions in DTG-loaded LNP development should focus on several key areas. First, the translation of promising laboratory-scale formulations to industrial-scale manufacturing requires further optimization of scalable production technologies like microfluidics and vortex tube reactors [2]. Second, the development of targeted delivery systems for specific viral reservoirs, particularly the CNS through intranasal administration, holds significant potential for managing neuroAIDS [4]. Third, the exploration of ultra-long-acting formulations based on prodrug approaches could revolutionize HIV treatment paradigms by enabling weekly, monthly, or even yearly dosing regimens [6]. Finally, comprehensive preclinical and clinical evaluations will be essential to validate the safety, efficacy, and superior performance of these advanced DTG delivery systems compared to conventional formulations.
As research continues to advance, lipid-based nanoparticles are poised to significantly impact HIV treatment strategies by improving therapeutic outcomes, enhancing patient compliance through reduced dosing frequency, and potentially enabling complete viral eradication from sanctuary sites through targeted delivery approaches.
Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (InSTI), has become the preferred component of first-line antiretroviral therapy (ART) for HIV-infected patients based on World Health Organization guidelines. This preference stems from its higher potency, excellent safety profile, and higher genetic barrier to resistance compared to other antiretroviral drugs [1]. Ensuring the long-term efficacy of this compound-based regimens requires precise drug monitoring, particularly in special populations and resource-limited settings where challenges in adherence and drug-drug interactions are prevalent.
The establishment of robust, accurate, and precise bioanalytical methods for quantifying this compound concentrations in biological matrices like human plasma is essential for therapeutic drug monitoring (TDM), clinical pharmacology studies, and investigating the influence of key covariates on drug disposition [1]. These methods are particularly valuable in managing HIV-TB co-infected patients who experience complex drug-drug interactions and polypharmacy challenges that affect attainment of target drug concentrations [2]. This document presents comprehensive application notes and protocols for the bioanalysis of this compound in human plasma, focusing on both high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS/MS) methods to support various research and clinical needs.
The HPLC-UV method represents a cost-effective alternative for quantifying this compound, particularly suitable for resource-limited settings where access to advanced mass spectrometry instrumentation may be constrained. This method has been validated for the analysis of this compound in dried blood spots (DBS), which offers significant advantages in terms of sample collection simplicity, minimal blood volume requirements, and easier transportation and storage compared to conventional plasma sampling [1]. The DBS approach is especially beneficial for conducting clinical pharmacokinetic studies in remote areas or for pediatric populations where venous blood collection presents practical challenges.
The validated HPLC-UV method exhibits a linear calibration range of 0.4-10 μg/mL for this compound, with accuracy values ranging between 102.4-114.8% and precision values of 3.4-14.7% [1]. The method employs pioglitazone as an internal standard and utilizes a reverse-phase C18 column with gradient elution consisting of acetonitrile and potassium phosphate monobasic buffer (pH 5) at a flow rate of 1 mL/min. Detection is performed at 260 nm, with a total run time of 13 minutes per sample. When applied to clinical samples, this method demonstrated that this compound concentrations in DBS were approximately 37.5% lower than paired plasma concentrations, highlighting the importance of matrix considerations when interpreting results [1].
Liquid chromatography coupled with tandem mass spectrometry offers superior sensitivity and specificity for this compound quantification in plasma, making it the preferred methodology for most clinical research applications. A recently developed LC-MS method enables the simultaneous determination of this compound along with other antiretrovirals (nevirapine, efavirenz) and anti-tuberculosis drugs (rifampicin, rifapentine) in human plasma, addressing a critical need for therapeutic drug monitoring in HIV-TB co-infected patients [2]. This multiplexed approach provides significant efficiency advantages for clinical laboratories managing polypharmacy scenarios.
Another validated UPLC-MS/MS method allows for the simultaneous quantification of five antiretroviral drugs including this compound, elvitegravir, raltegravir, nevirapine, and etravirine in a single run with a runtime of just 10 minutes [3]. This method utilizes only 50 μL of patient plasma, making it particularly advantageous for TDM purposes and clinical research in pediatric populations where sample volume is limited. The method employs stable isotope-labeled internal standards for each analyte, enhancing measurement precision and accuracy [3]. The calibration curves for all analytes are constructed using weighted (1/x²) linear regression, demonstrating excellent linearity across the validated concentration ranges.
Comprehensive validation of bioanalytical methods is essential to ensure the reliability, accuracy, and precision of this compound quantification in clinical samples. The table below summarizes the key validation parameters for the HPLC-UV and LC-MS/MS methods described in recent scientific literature:
Table 1: Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV Method (DBS) [1] | LC-MS/MS Method (Plasma) [2] | UPLC-MS/MS Method (Plasma) [3] |
|---|---|---|---|
| Linear Range (μg/mL) | 0.4-10.0 | 0.25-10.00 | 0.01-10.0 |
| Accuracy (%) | 102.4-114.8 | 88.73-109.67 (intra-day) 93.38-104.30 (inter-day) | 93.2-106.4 | | Precision (% RSD) | 3.4-14.7 | 2.47-12.39 (intra-day) 5.34-16.83 (inter-day) | 2.7-11.8 | | Recovery (%) | 42.3 (%CV: 8.3) | 86.12-109.89 | Not specified | | Internal Standard | Pioglitazone | this compound-d4, Rifampicin-d4 | Stable isotope-labeled for each analyte | | Runtime (min) | 13 | 5.5 | 10 |
Beyond the fundamental parameters summarized in Table 1, complete method validation includes assessment of selectivity, specificity, and stability. The LC-MS method demonstrated excellent selectivity with no significant ghost peaks identified in blank samples at the expected retention times of this compound and other analytes, confirming the method's specificity [2]. Stability testing is particularly crucial for this compound, as researchers have encountered stability challenges when using citrate plasma, leading to recommendations for EDTA as the anticoagulant of choice for plasma samples [3].
The LC-MS method validation also incorporated ion suppression and enhancement studies to evaluate matrix effects, confirming that the sample preparation procedure effectively eliminates interfering components from plasma [2]. For the HPLC-UV method using dried blood spots, spot homogeneity and hematocrit effects were evaluated to ensure consistent performance across varied patient populations. The carry-over assessment for both methods demonstrated minimal transfer between injections, ensuring the integrity of subsequent samples during analytical runs.
For the simultaneous quantification of this compound with other antiretrovirals and anti-tuberculosis drugs, plasma sample preparation follows a protein precipitation protocol. To 100 μL of plasma sample, add 300 μL of 100% acetonitrile for this compound, efavirenz, and nevirapine, or 800 μL for rifampicin and rifapentine, resulting in precipitation ratios of 3:1 and 8:1, respectively [2]. Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation, then centrifuge at 14,500 × g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 60°C. Reconstitute the residue with 100 μL of reconstitution solution (typically a mixture of water and acetonitrile with 0.1% formic acid), vortex for 30 seconds, and transfer to autosampler vials for analysis.
For the HPLC-UV method using dried blood spots, preparation begins with spot collection. Carefully apply 50 μL of whole blood calibration standards, quality control samples, or patient samples to each circle of Whatman 903 protein saver cards [1]. Allow the spots to dry completely at room temperature for a minimum of 4 hours (preferably overnight). Once dried, store the spots in zip-lock bags with desiccant sachets at -70°C until analysis. For processing, punch six 6-mm discs from three spots (two punches per spot) using a precision disc cutter and transfer them to a 7-mL extraction tube. Add 980 μL of methanol and 20 μL of pioglitazone internal standard solution (250 μg/mL), then tumble the mixture gently for 1 hour. Transfer the extract to a 5 mL tube, centrifuge at 14,500 × g for 10 minutes, collect the supernatant, and evaporate to dryness at 60°C. Reconstitute the residue in 500 μL of methanol, centrifuge again, and transfer 300 μL to autosampler vials for analysis.
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-UV Method [1] | LC-MS Method [2] | UPLC-MS/MS Method [3] |
|---|---|---|---|
| Column | Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | Atlantis dC18 (3.0 × 150mm, 3μm) | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 50 mM potassium phosphate monobasic (pH 5) | 0.1% formic acid in water | 10 mM ammonium bicarbonate (pH 10) |
| Mobile Phase B | 100% acetonitrile | 0.1% formic acid in 100% acetonitrile | Acetonitrile |
| Gradient Program | 70% A to 57.5% A in 5 min, return to 70% A at 11 min | Linear gradient from 5% B to 95% B over 5.5 min | Linear gradient from 10% B to 90% B in 3.5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.6 mL/min |
| Injection Volume | Not specified | 10-30 μL (depending on analyte) | 5 μL |
| Run Time | 13 min | 5.5 min | 10 min |
| Column Temperature | Room temperature | 18-26°C | 40°C |
For LC-MS/MS methods, optimal mass spectrometry conditions are critical for achieving high sensitivity and specificity. The LC-MS method for simultaneous determination of this compound with other drugs utilizes a ThermoScientific LCQ Fleet ion trap mass spectrometer operated with Heated Electrospray Ionization (HESI) in positive ion mode [2]. The specific transitions monitored for this compound are m/z 419.13→277.00, while the internal standard this compound-d4 is monitored at m/z 423.13→280.10. Key instrument parameters include: capillary temperature 350°C, source voltage 5.0 kV, sheath gas flow rate 40 arbitrary units, and auxiliary gas flow rate 20 arbitrary units. The collision energy for this compound is optimized at 35 eV, with tube lens offset tuned for maximum response.
The UPLC-MS/MS method employs a triple quadrupole mass spectrometer with electrospray ionization in positive mode for all analytes [3]. The method uses multiple reaction monitoring (MRM) for specific and sensitive detection, with two transitions monitored for each analyte to confirm identity. The source conditions are maintained as follows: desolvation temperature 500°C, desolvation gas flow 1000 L/h, cone gas flow 50 L/h, and collision gas flow 0.15 mL/min. Data acquisition and processing are performed using Waters MassLynx software with QuanLynx module for automated peak integration and calibration curve generation.
The following diagram illustrates the comprehensive bioanalytical workflow for this compound quantification in plasma samples, incorporating both LC-MS/MS and HPLC-UV methodologies:
Figure 1: Bioanalytical Workflow for this compound Quantification in Plasma Samples
The validated bioanalytical methods for this compound quantification have significant clinical applications in therapeutic drug monitoring (TDM), particularly for special populations where pharmacokinetic alterations are anticipated. These include pregnant women, pediatric patients, elderly individuals, and patients with renal or hepatic impairment who may experience changes in drug metabolism and elimination [3]. Additionally, TDM is particularly valuable for HIV-TB co-infected patients receiving concurrent antiretroviral and anti-tuberculosis therapy, given the significant drug-drug interactions between this compound and rifampicin-containing regimens that can substantially reduce this compound exposure [2].
Implementation of this compound TDM in clinical practice requires consideration of the target therapeutic range. While established reference ranges continue to be refined, population pharmacokinetic studies have provided preliminary targets. For instance, DBS-derived pharmacokinetic parameters from the HPLC-UV method reported mean values of 37.8 μg·h/mL for AUC (area under the curve), 2.7 μg/mL for Cmax (maximum concentration), and 1.34 μg/mL for C24 (concentration at 24 hours) [1]. These parameters can guide clinicians in optimizing dosages for individual patients, particularly when managing complex drug interactions or unusual pharmacokinetic profiles.
Beyond routine TDM, these bioanalytical methods support various clinical pharmacology studies essential for optimizing this compound therapy. These include bioequivalence studies for generic formulations, drug-drug interaction assessments, and pharmacokinetic studies in special populations [1]. The dried blood spot method, in particular, facilitates conduct of pharmacokinetic studies in remote or resource-limited settings by eliminating the need for complex sample processing infrastructure and enabling room temperature storage and transportation of samples [1].
The simultaneous LC-MS/MS method for multiple antiretrovirals and anti-tuberculosis drugs offers particular value in clinical research settings where comprehensive drug exposure assessment is needed [2]. This method enables researchers to characterize complex drug interaction profiles without requiring multiple analytical runs, reducing both analytical time and cost. The ability to quantify multiple drugs simultaneously is especially advantageous for studying treatment outcomes in HIV-TB co-infected patients, where subtherapeutic concentrations of either antiretrovirals or anti-tuberculosis drugs have been associated with negative treatment outcomes including mortality and treatment failure [2].
The bioanalytical methods presented herein provide robust, accurate, and precise approaches for quantifying this compound in human plasma and dried blood spots. The HPLC-UV method with DBS offers a practical solution for resource-limited settings, while the LC-MS/MS methods deliver the sensitivity, specificity, and multiplexing capability needed for comprehensive therapeutic drug monitoring and clinical research. Implementation of these methods supports optimized antiretroviral therapy through precise drug exposure assessment, ultimately contributing to improved treatment outcomes for people living with HIV.
This compound (DTG) is an HIV-1 integrase strand transfer inhibitor approved in 2013 that has become a cornerstone in antiretroviral therapy due to its high genetic barrier to resistance and favorable metabolic profile. Despite its clinical effectiveness, DTG faces significant biopharmaceutical challenges as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility (approximately 95 mg/L at 25°C) coupled with high permeability. These properties result in limited oral bioavailability (approximately 34%), creating a substantial need for effective solubility enhancement strategies to optimize therapeutic outcomes. The weakly acidic nature of DTG (pKa 8.2 and 10.1) further complicates formulation efforts as it remains primarily unionized throughout the gastrointestinal tract, thereby limiting its dissolution potential.
Recent advances in pharmaceutical technology have enabled the development of various innovative approaches to overcome these solubility limitations. This document provides comprehensive application notes and detailed experimental protocols for the most promising solubility enhancement techniques for this compound, including amorphous solid dispersions, nanoformulations, self-microemulsifying drug delivery systems, and inclusion complexes. Each technique is presented with complete methodological details, characterization parameters, and performance metrics to enable researchers to select and implement the most appropriate strategy for their specific formulation goals. The protocols have been optimized based on recent scientific literature and are presented in a standardized format to facilitate reproducibility and comparison across different laboratory settings.
Various formulation strategies have been successfully employed to enhance the solubility and bioavailability of this compound, each with distinct mechanisms of action and performance characteristics. The selection of an appropriate technique depends on multiple factors including the desired release profile, stability requirements, manufacturing feasibility, and the specific physicochemical properties of the drug substance. Below, we summarize the most effective approaches documented in recent scientific literature, providing a comparative overview of their performance characteristics.
Table 1: Comparative Analysis of this compound Solubility Enhancement Techniques
| Formulation Approach | Key Components | Solubility Enhancement | Drug Release | Bioavailability Outcomes |
|---|---|---|---|---|
| Amorphous Salt Solid Dispersion | This compound sodium, Soluplus (80% w/w) | 5.7-fold improvement | 2.0-fold higher than pure drug | 4.0-fold increase in Cmax [1] |
| Spray-Dried Chitosan Nanoparticles | Chitosan polymer, spray drying technology | Significant (exact fold not specified) | Not specified | 2.5-fold increase in Cmax; 1.67-fold higher AUC [2] |
| Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) | Campul MCM, Tween 80, Transcutol P, Neusilin US2 | 124-fold increase (0.270 to 33.52 mg/mL) | 99.86% in 120 min vs. 32.55% (pure drug) | Not reported [3] |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate (GMS), Tween 20 | Significant enhancement (exact fold not specified) | 87.02% release over 24 hours (sustained) | Not reported [4] |
| β-Cyclodextrin Inclusion Complex | β-cyclodextrin (1:2 ratio), kneading method | Improved (exact fold not specified) | 99.75% release at 45 minutes | Not reported [5] |
| Solid Dispersion with PEG 6000 | PEG 6000 (1:3 ratio), solvent evaporation | Improved (exact fold not specified) | 98.04% release at 25 minutes | Not reported [6] |
The selection of an appropriate solubility enhancement strategy must consider the physicochemical properties of the drug, the manufacturing feasibility, and the desired pharmacokinetic profile. Amorphous solid dispersions provide significant solubility and bioavailability improvements but may present physical stability challenges that require careful packaging and storage. Nanoformulations offer enhanced permeability and targeting potential but involve more complex manufacturing processes. Self-microemulsifying systems dramatically improve solubility but require thorough characterization of emulsion behavior. The optimal approach should be selected based on a comprehensive evaluation of these factors against the specific therapeutic requirements.
Principle: This technique creates a single homogenous amorphous phase by molecularly dispersing this compound sodium in a polymeric carrier, leveraging the solubility advantage of the amorphous form while stabilizing it against crystallization.
Materials: this compound sodium, Soluplus (BASF), methanol (HPLC grade), silica crucible, glass desiccator, vacuum desiccator, -80°C freezing facility
Procedure:
Critical Parameters:
Principle: This method utilizes ionotropic gelation followed by spray drying to produce nanoscale particles with increased surface area, leading to enhanced wettability and dissolution.
Materials: this compound, medium molecular weight chitosan, acetic acid, sodium tripolyphosphate (TPP), spray dryer (Büchi Mini Spray Dryer B-290 or equivalent)
Procedure:
Critical Parameters:
Principle: SMEDDS form fine oil-in-water microemulsions upon aqueous dilution, presenting the drug in a solubilized state that enhances dissolution and absorption.
Materials: this compound, Campul MCM (oil phase), Tween 80 (surfactant), Transcutol P (co-surfactant), Neusilin US2 (solid carrier)
Procedure:
Critical Parameters:
Principle: This technique utilizes molecular encapsulation of this compound within the hydrophobic cavity of β-cyclodextrin, improving aqueous solubility and dissolution rate.
Materials: this compound, β-cyclodextrin, mortar and pestle, methanol, vacuum oven
Procedure:
Critical Parameters:
Principle: A validated reversed-phase HPLC method for accurate quantification of this compound in formulations and biological samples.
Chromatographic Conditions:
Alternative Mobile Phase for Bioanalysis:
Method Validation Parameters:
Comprehensive characterization of solubility-enhanced formulations is essential to understand their performance and stability.
Table 2: Solid-State Characterization Methods for this compound Formulations
| Technique | Instrument Parameters | Key Interpretation Parameters | Formulation Applications |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min, Range: 25-300°C, N₂ purge | Melting endotherm disappearance indicates amorphization | ASSD, Solid dispersions, SLN [1] [4] |
| X-Ray Powder Diffraction (XRPD) | Voltage: 40kV, Current: 40mA, Range: 5-40° 2θ | Reduction in crystal peak intensity confirms loss of crystallinity | ASSD, Inclusion complexes [1] [7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Range: 4000-500 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 25 | Peak shifts indicate drug-polymer interactions | ASSD, SLN, Inclusion complexes [1] [4] [6] |
| Particle Size Analysis | Dynamic light scattering, 90° angle | Size distribution and polydispersity index | Nanoparticles, SLN, SMEDDS [2] [3] |
| Scanning Electron Microscopy (SEM) | Acceleration voltage: 10-15 kV | Surface morphology and particle shape | Nanoparticles, SLN [4] [2] |
Diagram 1: Amorphous Salt Solid Dispersion Preparation Workflow
Diagram 2: Chitosan Nanoparticle Preparation Workflow
Diagram 3: Solid SMEDDS Preparation Workflow
The solubility enhancement of this compound represents a critical formulation challenge with significant implications for its therapeutic efficacy. The techniques presented in this document provide comprehensive strategies to address the biopharmaceutical limitations of this important antiretroviral agent. Implementation of these protocols requires careful attention to critical process parameters and thorough characterization of the resulting formulations to ensure both performance enhancement and physical stability.
Among the various approaches, amorphous salt solid dispersions with Soluplus demonstrate the most significant improvement in bioavailability, making them particularly suitable for once-daily dosing regimens. For pediatric formulations, chitosan nanoparticles offer the advantage of administration with milk or food, potentially improving compliance in this challenging patient population. The S-SMEDDS approach provides remarkable solubility enhancement (124-fold) and may be particularly beneficial for patients with absorption issues. Finally, inclusion complexes with β-cyclodextrin present a relatively simple and scalable alternative with excellent dissolution characteristics.
Future directions in this compound formulation may include combination approaches that leverage multiple enhancement mechanisms, as well as the development of long-acting formulations for improved adherence. The protocols provided in this document serve as a foundation for further optimization and scale-up activities, ultimately contributing to enhanced therapeutic outcomes for people living with HIV.
This compound (DTG) is a potent once-daily HIV-1 integrase strand transfer inhibitor cornerstone of antiretroviral therapy (ART) in adults and children. The development of optimized dosing regimens, particularly for special populations like pediatric patients, relies heavily on advanced pharmacokinetic modeling and simulation. Population PK (PopPK) and Physiologically-Based PK (PBPK) modeling are pivotal approaches that integrate physiological, demographic, and genetic covariates to characterize drug exposure and variability, guiding dose selection without necessitating extensive and invasive clinical trials in vulnerable populations [1] [2]. These model-informed drug development strategies have been instrumental in supporting regulatory approvals for DTG across a wide age and weight range, enabling seamless dosing from infants to adults [3] [1].
The following tables summarize the critical population pharmacokinetic parameters for this compound and lamivudine in fixed-dose combination, as well as the dosing recommendations derived from modeling and simulation.
Table 1: Population Pharmacokinetic Parameter Estimates for this compound and Lamivudine (Fixed-Dose Combination) in Adults [4]
| Parameter | Definition | This compound (Estimate) | Lamivudine (Estimate) |
|---|---|---|---|
| CL/F (L/h) | Apparent Oral Clearance | 0.858 | 19.6 |
| V/F (L) | Apparent Volume of Distribution | 16.7 | - |
| V2/F (L) | Apparent Central Volume of Distribution | - | 105 |
| V3/F (L) | Apparent Peripheral Volume of Distribution | - | 105 |
| Q/F (L/h) | Apparent Intercompartmental Clearance | - | 2.97 |
| Ka (h⁻¹) | Absorption Rate Constant | 2.15 | 2.30 |
| Key Covariates | Factors influencing PK | Body weight, bilirubin, ethnicity | eGFR, race, body weight |
Table 2: Model-Informed this compound Dosing in Pediatric Populations [1] [2]
| Population | Weight Band | Recommended Dose & Formulation | Target Exposure |
|---|---|---|---|
| Neonates | 0-28 days | 5 mg every 48h from Day 1-20, then 5 mg once daily on Week 3 [3] | AUC: 37.2 mg·h/L, Ctrough: 1.3 mg/L |
| Infants & Children | ≥ 3 kg to < 14 kg | Weight-based dispersible tablets (DT) or granules | Comparable to adult 50 mg daily AUC |
| Children & Adolescents | ≥ 14 kg to < 30 kg | Weight-based film-coated tablets (FCT) or DT | Comparable to adult 50 mg daily AUC |
| Adolescents | ≥ 30 kg | 50 mg FCT once daily | Reference (AUC from 50 mg dose) |
3.1.1 Study Design and Population:
3.1.2 Drug Administration and Pharmacokinetic Sampling:
3.1.3 Bioanalytical Methods:
3.1.4 Population PK Modeling:
3.2.1 Objective: To predict DTG pharmacokinetics and simulate an optimal dosing regimen in neonates (0-28 days) where clinical data is scarce [3].
3.2.2 Model Building and Qualification:
3.2.3 Dosing Simulation:
The following diagrams illustrate the logical workflows for the PopPK and PBPK modeling approaches described in the protocols.
Pharmacokinetic modeling and simulation are indispensable tools in the development and optimization of this compound regimens. Population PK analyses have confirmed that weight-banded dosing in children ≥4 weeks old provides exposures comparable to effective adult doses, supporting global WHO guidelines [1] [2]. Furthermore, PBPK modeling offers a powerful predictive approach for special populations like neonates, enabling evidence-based dose optimization before clinical trials are feasible [3]. The robustness of these models is demonstrated by their ability to identify clinically insignificant covariate effects in adults, confirming the suitability of fixed-dose combinations without adjustment for factors like body weight or ethnicity [4]. Together, these advanced simulation techniques help to ensure safe and effective this compound therapy across the entire spectrum of HIV-1 infected patients.
This compound (DTG) is a cornerstone of modern HIV treatment due to its high potency and robust genetic barrier to resistance [1]. While its generally predictable pharmacokinetics make routine TDM unnecessary, specific situations warrant its use to ensure therapeutic efficacy and minimize toxicity.
The primary goal of DTG TDM is to verify that the trough concentration (C~trough~) remains adequately above the established protein-adjusted 90% inhibitory concentration (PA-IC~90~) of 0.064 μg/mL (or 0.32 mg/L) [1] [2]. Clinical decisions should be based on this trough value, with the following key considerations:
This protocol outlines a validated method for quantifying this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity and sensitivity in TDM.
1. Sample Collection and Preparation
2. Analytical Procedure: LC-MS/MS The following methodology is compiled from published protocols [2] [5].
3. Quality Control and Validation
The following table summarizes the pharmacokinetic targets and actions based on TDM results.
| C~trough~ (mg/L) | Interpretation | Recommended Action |
|---|---|---|
| > 0.32 | Therapeutic | Maintain current regimen. |
| < 0.32 | Subtherapeutic | Investigate for: • Poor adherence • Drug-drug interactions [4] • Unusual pharmacokinetics. Consider dose adjustment (e.g., to twice daily) in complex scenarios [4]. | | >> 3.67 (C~max~ reference [3]) | Supratherapeutic | Evaluate for potential toxicity, though a clear exposure-toxicity relationship is not firmly established. Consider patient symptoms and clinical context. |
Emerging research points to factors that may influence DTG exposure and could refine TDM protocols in the future.
Large-scale pharmacovigilance studies based on the FDA Adverse Event Reporting System (FAERS) have identified several safety signals associated with DTG [7] [8]. While not all are directly related to TDM, they inform the clinical context in which monitoring occurs.
The workflow below summarizes the key steps and decision points in a DTG TDM protocol.
Therapeutic drug monitoring for this compound is a powerful, targeted strategy for optimizing HIV treatment in complex clinical situations. The protocols outlined here, based on current evidence, provide a framework for ensuring therapeutic efficacy, managing drug interactions, and supporting personalized care. As research evolves, incorporating intracellular drug levels and pharmacogenetic markers may further enhance the precision of TDM.
This compound (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has revolutionized antiretroviral therapy since its introduction. As of 2025, the global market for this compound and its combination drugs is valued at $8.02 billion and is projected to advance at a compound annual growth rate of 14.59% through 2033, reaching $18.16 billion [1]. This growth is driven by DTG's potent efficacy, high genetic barrier to resistance, favorable pharmacokinetics, and its recommendation as a first-line treatment in international HIV management guidelines [2]. Despite these advantages, DTG faces significant delivery challenges due to its poor aqueous solubility and limited oral bioavailability, which compromise its therapeutic potential and patient compliance [3]. Additionally, safety concerns identified through post-marketing surveillance, including potential neuropsychiatric effects, hepatobiliary disorders, and teratogenic risks, necessitate advanced delivery systems that can mitigate these adverse events while maintaining therapeutic efficacy [2].
The development of advanced drug delivery systems for DTG represents a critical research focus aimed at overcoming these limitations while potentially enhancing targeted delivery and reducing systemic exposure. Researchers are exploring various formulation strategies, including lipid-based systems, nanotechnology approaches, and controlled-release platforms, to improve DTG's solubility, bioavailability, and safety profile [3]. This document provides comprehensive application notes and experimental protocols to support researchers and pharmaceutical developers in creating innovative DTG delivery systems, with emphasis on robust characterization, appropriate safety considerations, and manufacturing scalability.
The development of advanced drug delivery systems for this compound has focused primarily on addressing its poor solubility and variable bioavailability. Recent research has explored multiple formulation strategies, with lipid-based systems showing particular promise. Among these, self-nanoemulsifying drug delivery systems (SNEDDS) have emerged as a leading approach due to their ability to enhance oral absorption through spontaneous formation of fine oil-in-water nanoemulsions in the gastrointestinal tract [3]. These systems utilize the natural lipid absorption pathways to improve drug solubilization and lymphatic transport, thereby increasing bioavailability while potentially reducing hepatic first-pass metabolism.
Other innovative approaches include nanosuspensions, which increase the surface area available for dissolution through particle size reduction, and solid dispersions, which enhance solubility by creating amorphous drug forms in polymeric matrices [3]. More advanced delivery platforms under investigation include stimuli-responsive systems that enable precise control over drug release kinetics. For instance, research on color-changing microparticles with near-infrared (NIR) controlled release capabilities demonstrates the potential for external modulation of drug delivery, though this technology has not yet been specifically applied to DTG formulations [4]. The following table summarizes the key advanced delivery systems currently under development for this compound:
Table 1: Advanced Drug Delivery Systems for this compound
| Delivery System | Key Components | Mechanism of Action | Current Status | Advantages |
|---|---|---|---|---|
| SNEDDS | Capmul MCM (oil), Kolliphor RH40 (surfactant), PEG 400 (co-surfactant) | Self-emulsification into nanoemulsions (<100 nm) enhances solubility and absorption | Optimized in laboratory studies; demonstrated 2.3-fold increase in drug release vs pure DTG | Improved bioavailability, protection from degradation, reduced food effects |
| Nanosuspension | Stabilizers and polymers for crystal engineering | Size reduction to nanoscale increases dissolution velocity and saturation solubility | Laboratory scale with published characterization data | Simple formulation, suitability for various administration routes, commercial scalability |
| Solid Dispersion | Various polymeric carriers | Creates amorphous drug form with higher energy state and improved dissolution | Early research stage with limited in vivo data | Significant solubility enhancement, potential for controlled release |
| Stimuli-Responsive Particles | Graphene oxide, pNIPAM, PEGDA (conceptual for DTG) | External triggers (e.g., NIR light) control release kinetics through structural changes | Proof-of-concept for other drugs; not yet applied to DTG | Spatiotemporal control, personalized dosing, visual release monitoring |
The development of an optimized SNEDDS for this compound requires careful component selection, ratio optimization, and systematic characterization to ensure robust performance. The following application note provides a detailed protocol for the formulation, optimization, and characterization of a DTG-loaded SNEDDS based on published research with demonstrated efficacy [3]:
Application Note 1: Protocol for DTG-SNEDDS Preparation
Objective: To develop and characterize a self-nanoemulsifying drug delivery system for enhanced oral delivery of this compound.
Materials:
Formulation Optimization:
Preparation Method:
Optimized Formula:
Table 2: Characterization Parameters of Optimized DTG-SNEDDS
| Characterization Parameter | Optimal Value | Experimental Protocol | Significance |
|---|---|---|---|
| Droplet Size | 79.2 ± 0.9 nm | Dynamic light scattering using Malvern Zetasizer | Smaller droplets enhance absorption and bioavailability |
| Polydispersity Index (PDI) | 0.105 ± 0.012 | Dynamic light scattering measurement | Values <0.3 indicate monodisperse, stable formulation |
| Zeta Potential | -32.1 ± 1.5 mV | Electrophoretic mobility using Malvern Zetasizer | High negative charge prevents aggregation |
| Self-Emulsification Time | 22 ± 2 seconds | Visual assessment in 500 mL 0.1N HCl at 37°C with gentle stirring | Rapid emulsification ensures consistent performance |
| Drug Content | 98.5 ± 1.2% | HPLC analysis at 260 nm | Confirms uniform drug distribution |
| In Vitro Drug Release | 98.9 ± 0.9% in 60 min | USP Type II apparatus, 50 rpm, 37°C, 900 mL 0.1N HCl | Significantly higher than pure drug (42.5 ± 2.1%) |
Rigorous characterization of this compound drug delivery systems is essential to ensure their pharmaceutical performance, stability, and safety profile. The following section provides detailed protocols for key characterization methods applicable to DTG formulations, with particular emphasis on SNEDDS and nanoparticulate systems. These protocols are designed to generate comprehensive data for regulatory submissions and quality control purposes.
Protocol 1: Droplet Size and Zeta Potential Analysis
Protocol 2: In Vitro Drug Release Studies
Protocol 3: Thermodynamic Stability Studies
Table 3: Comprehensive Characterization Protocol for DTG Formulations
| Test Category | Specific Parameters | Recommended Methods | Acceptance Criteria | |-------------------|-------------------------|-------------------------|--------------------------| | Physicochemical Characterization | Droplet size, PDI, Zeta potential | Dynamic light scattering | Size <100 nm, PDI <0.3, Zeta potential >|30 mV| | | | Morphology | Transmission electron microscopy | Spherical, uniform droplets without aggregation | | | Drug content | HPLC with UV detection | 95-105% of labeled claim | | Performance Evaluation | Self-emulsification time | Visual assessment in aqueous media | <1 minute with clear or bluish appearance | | | Drug release profile | USP dissolution apparatus Type II | >90% release within 60 minutes | | | Permeability studies | Using Caco-2 cell lines or intestinal tissue | Significant enhancement vs pure drug | | Stability Assessment | Thermodynamic stability | Heating-cooling, freeze-thaw cycles | No phase separation or drug precipitation | | | Long-term stability | ICH guidelines (25°C/60% RH, 40°C/75% RH) | Maintains characteristics for 6 months | | | Robustness to dilution | Dilution with various media (50-1000 times) | No precipitation or phase separation |
The development of advanced drug delivery systems for this compound must carefully consider the safety profile identified through post-marketing surveillance and pharmacovigilance studies. Analysis of the FDA Adverse Event Reporting System (FAERS) database from 2013 to 2024 has identified several important safety signals associated with this compound therapy [2]. A total of 13,007 case reports listed DTG as the primary suspected drug, encompassing 32,383 adverse events. Key findings from this large-scale analysis include:
Pregnancy and Perinatal Concerns: Significant disproportionate reporting of pregnancy, puerperium, and perinatal conditions (n=688; ROR=5.53, 95% CI 5.13-5.96) and congenital, familial, and genetic disorders (n=550; ROR=6.11, 95% CI 5.62-6.65) [2]. These observations align with earlier reports from the Botswana Tsepamo study that initially identified neural tube defect risks, though subsequent studies have suggested lower risks than originally feared [5].
Hepatobiliary Disorders: Evidence of hepatobiliary disorders (n=655; ROR=2.45, 95% CI 2.27-2.65) with cases of hepatic necrosis rated as high clinical priority in the 46-65 age group [2]. This underscores the importance of monitoring liver function in patients receiving DTG, particularly those with pre-existing hepatic conditions.
Neuropsychiatric Events: Consistent signals for neuropsychiatric adverse events, including depression and insomnia, with systematic reviews indicating discontinuation rates of 0-11.8% (median 2.8%) among patients on DTG-based regimens [2]. Female patients and those over 50 years of age appear particularly vulnerable to these effects.
Time-to-Onset Patterns: The median time to onset for all adverse events was 74 days (IQR 19-310.5), while designated medical events (DMEs) had a shorter median onset of 59 days (IQR 12-186), suggesting that close monitoring is particularly important during the first few months of therapy [2].
Research using pluripotent stem cell-based 3D morphogenesis models has provided mechanistic insights into the potential developmental toxicity of this compound. These in vitro models, which recapitulate key aspects of embryonic patterning and axial elongation, have demonstrated that DTG exposure at concentrations of 1-2 μM can impair morphological development and alter the expression of developmental regulator genes [5]. The following experimental findings are particularly relevant for formulation scientists developing DTG delivery systems:
Stage-Dependent Effects: Adverse effects on morphogenesis were observed primarily when exposure occurred at early developmental stages, with minimal impact at later stages, suggesting a specific window of vulnerability [5].
Distinct Mechanism: The potency and molecular impact of DTG on morphogenesis were distinct from other integrase strand transfer inhibitors, indicating that the observed effects may be unrelated to its primary antiviral mechanism [5].
Folate Pathway Interference: Evidence suggests that DTG may interfere with folate receptors, potentially contributing to the pathogenesis of neural tube defects, which has important implications for concomitant folate supplementation during pregnancy [5].
These findings highlight the importance of targeted delivery approaches that could potentially minimize fetal exposure in women of childbearing potential, such as systems designed for enhanced hepatic targeting or reduced placental transfer.
The development and characterization of advanced drug delivery systems for this compound involve complex experimental workflows that benefit from visual representation. The following Graphviz diagrams provide schematic overviews of key processes described in these application notes, created according to the specified formatting guidelines.
Diagram 1: SNEDDS Formulation Development Workflow
Diagram 2: DTG Safety Assessment Strategy
The global market for this compound and its combination drugs continues to evolve rapidly, with significant implications for formulation developers. As of 2025, the market is characterized by several key trends that are shaping research and development priorities [1]:
Combination Therapies: There is growing emphasis on fixed-dose combinations that incorporate this compound with other antiretrovirals to improve patient adherence and simplify treatment regimens.
Geographic Expansion: While North America and Europe currently dominate the market, the Asia-Pacific region is emerging as the fastest-growing market due to rapid industrialization, expanding production capabilities, and government-driven innovation programs.
Access Initiatives: Efforts to improve access in low- and middle-income countries are driving development of cost-effective formulations with enhanced stability profiles for challenging supply chains.
Technological Innovation: Pharmaceutical companies are investing heavily in R&D to develop next-generation formulations that offer improved bioavailability, reduced dosing frequency, and better safety profiles through advanced delivery technologies.
The competitive landscape features both established pharmaceutical giants and innovative startups, with strategic collaborations between industry players and healthcare providers becoming increasingly common to enhance drug accessibility and affordability [1]. For formulation scientists, this environment presents opportunities to develop novel delivery systems that address unmet needs in specific patient populations or geographic markets.
The development of advanced drug delivery systems for this compound represents a promising strategy to overcome the limitations of conventional formulations, particularly the drug's poor solubility and associated bioavailability challenges. The SNEDDS approach detailed in these application notes has demonstrated significant potential, with optimized formulations showing greatly enhanced in vitro release (98.9% vs 42.5% for pure drug) and favorable physicochemical characteristics [3]. These improvements could translate to better therapeutic outcomes, reduced dosing, and improved patient compliance in clinical settings.
Looking forward, the field of DTG delivery systems is likely to evolve in several key directions. Personalized medicine approaches may enable tailoring of formulations based on genetic factors that influence drug metabolism and response. Long-acting injectable formulations could transform HIV management by reducing dosing frequency from daily to monthly or longer intervals. Targeted delivery systems may help mitigate specific adverse effects by reducing exposure to vulnerable tissues while maintaining therapeutic concentrations at sites of action. Additionally, integrated safety monitoring using advanced pharmacovigilance tools will continue to be essential for identifying and managing potential risks associated with both the drug and its delivery system [2].
The protocols and application notes provided in this document offer a solid foundation for researchers developing next-generation this compound formulations. By building on these approaches and incorporating emerging technologies, the scientific community can continue to advance HIV therapy toward improved efficacy, safety, and quality of life for people living with HIV worldwide.
The table below summarizes the known scale and types of interactions for dolutegravir, providing a quantitative overview for risk assessment [1].
| Interaction Category | Number/Type of Interactions | Key Examples & Clinical Notes |
|---|---|---|
| Total Drug Interactions | 195 drugs [1] | - |
| By Severity | 78 major, 30 moderate, 87 minor [1] | Avoid combinations for major interactions; manage or monitor for moderate/minor. |
| Disease Interactions | 3 conditions [1] | Requires caution or contraindication in specific patient populations. |
| Alcohol/Food Interactions | 2 types [1] | Administer apart from polyvalent cation-containing products. |
For deeper analysis, the following table details specific drug classes and agents with clinically significant interaction potential with this compound [2] [3] [4].
| Interacting Drug Class/Agent | Interaction Effect & Mechanism | Clinical Management Recommendation |
|---|---|---|
| Metformin | ↑ Metformin exposure; risk of GI upset. Mechanism: DTG may inhibit renal transporters OCT2 and MATE1 [2]. | Monitor for metformin side effects; dose adjustment of metformin may be required [2]. |
| Polyvalent Cations (Ca²⁺, Fe²⁺, Mg²⁺, Al³⁺ in antacids) | ↓ this compound absorption. Mechanism: Chelation in the GI tract [2]. | Administer DTG 2 hours before or 6 hours after cation-containing products. Can be taken together with a meal [2]. |
| Enzyme Inducers (e.g., Rifampin, Efavirenz, Tipranavir/ritonavir, Etravirine) | ↓ this compound concentrations. Mechanism: Induction of UGT1A1 and/or CYP3A4 metabolism [2]. | With Rifampin: Increase DTG dose to 50 mg twice daily [2]. With Efavirenz/Tipranavir/Etravirine: Coadministration not recommended unless etravirine is given with a pharmacokinetic enhancer (e.g., ritonavir) [2]. | | Rosuvastatin | Potential interaction. Our patient case suggests a possible interaction profile requiring monitoring [5]. | Monitor for statin-associated adverse effects; the precise mechanism and clinical significance with DTG require further investigation. |
The diagram below illustrates the primary metabolic pathways of this compound and key sites for drug-drug interactions [2] [4].
For researchers characterizing new interactions, the following workflow outlines a systematic approach from in silico prediction to clinical evaluation [6].
Q1: A patient developed severe psychiatric symptoms (anxiety, depression) shortly after starting DTG. They have no psychiatric history. What could be the cause? This could be a rare but severe adverse drug reaction. A published case report documented a patient with no psychiatric history who developed symptoms requiring hospitalization within days of switching to a DTG-containing regimen; symptoms resolved upon DTG discontinuation [5]. For such cases:
Q2: When simplifying a patient's regimen from a boosted protease inhibitor (PI) to DTG, why might a pre-existing medication like a statin or antidepressant suddenly lose efficacy? This occurs due to the removal of pharmacokinetic boosting. Boosted PIs (e.g., darunavir/cobicistat) potently inhibit cytochrome P450 (CYP) enzymes like CYP3A4. This inhibition can artificially increase concentrations of co-administered drugs that are CYP3A4 substrates. When you switch to DTG (which does not inhibit CYP enzymes), this "boosting" effect is lost. The concentration of the concomitant drug may then fall below the therapeutic range, leading to reduced efficacy [3]. Always re-evaluate all concomitant medications when changing ART regimens.
Q3: What is the most critical pharmacokinetic parameter to monitor in a clinical study investigating a DTG drug interaction? Area Under the Curve (AUC) is generally the most critical parameter. It represents the total drug exposure over time and is considered the best indicator for the overall effect of an interacting drug on metabolism and absorption. However, a complete pharmacokinetic assessment should also include Cmax (peak concentration) and Cmin (trough concentration), as changes in these can impact both efficacy and toxicity [6] [7].
Understanding the potential mechanisms is crucial for troubleshooting and designing experiments. Research points to several biological pathways, though a definitive causal mechanism remains unidentified [1].
The table below summarizes key clinical findings on risk factors and the current evidence for various management strategies.
| Aspect | Key Clinical Findings & Evidence |
|---|---|
| Risk Factors | Female sex, Black race, older age, low baseline CD4 count, higher baseline viral load, first-line ART initiation, and concomitant use of Tenofovir Alafenamide (TAF) or Abacavir (ABC) [1] [4] [5]. |
| ART Switching | Limited Efficacy: Recent RCT (AVERTAS, 2025) found switching from DTG/ABC/3TC to DTG/3TC did not lead to significant weight loss over 48 weeks [6]. Stabilization vs. Loss: Switching off an INSTI/TAF regimen may stabilize weight but is not proven to cause loss. Switching from TAF to TDF may be more beneficial for weight than changing the anchor drug [7]. Expert Caution: Switching regimens can introduce new toxicities (e.g., renal, bone, neuropsychiatric) and should be weighed carefully [3] [7]. | | Lifestyle Intervention | Nutritional counseling and supervised exercise can lead to weight loss and provide additional benefits like improved physical function and reduced inflammation [7]. | | Pharmacologic (Non-ART) | GLP-1 Receptor Agonists: Drugs like semaglutide have shown significant weight loss and reduced liver disease severity in people with HIV [7]. Metformin: A cost-effective option for pre-diabetes that may offer modest weight loss and potential anti-aging benefits, with few HIV drug interactions [7]. |
For researchers designing studies to investigate DTG-associated weight gain, the following workflow outlines key methodological approaches.
1. Clinical Trial: Evaluating an ARV Change (e.g., ACTG A5391 "DO-IT" Study) This protocol is based on a major randomized controlled trial [8].
2. In Vitro Assessment of Adipocyte Impact [2]
The table below summarizes key findings from recent studies on dolutegravir and sexual dysfunction.
| Study / Source | Study Design / Type | Key Findings Related to Sexual Dysfunction |
|---|
| Zakumumpa et al. (2022), Uganda [1] | Qualitative study (16 IDIs, 6 FGDs with 48 patients) | • Decreased libido in men and women. • Erectile dysfunction common in men. • Negative impact on self-esteem, quality of life, and gender relations. • Tolerated as a trade-off for viral suppression. | | PMC (2025) - Sex Differences in Discontinuations [2] | Systematic Review & Meta-Analysis (17 observational studies) | • Women had significantly higher odds of discontinuing this compound due to general side effects compared to men (9.3% vs 7.5%; OR: 1.40). • No sex difference in discontinuations due to neuropsychiatric side effects. | | HIV-Positive Men Review (2011) [3] | Literature Review (54 papers) | Sexual dysfunction in HIV+ men is multifactorial, associated with: • Pharmacological factors (e.g., Protease Inhibitors). • Mental health (e.g., depression). • Hormonal factors (e.g., hypogonadism). | | Aidsmap (2017) - Dosing Report [4] | Clinical Observation (Letter) | For patients experiencing insomnia (a potential contributing factor to sexual health), switching this compound from evening to morning dosing resolved the issue in 75% of cases. |
For researchers designing studies to investigate this adverse drug reaction, the following methodologies from the cited literature can serve as a reference.
1. Protocol for Qualitative Patient Experience Studies [1] This design is crucial for capturing the patient-reported outcomes and lived experiences that may be missed in clinical trials.
2. Protocol for Sex-Disaggregated Analysis of Side Effects [2] This systematic approach is key to uncovering potential disparities in drug tolerability.
The following workflow outlines a structured approach for clinicians managing patient reports of sexual dysfunction while on this compound. This can also serve as a framework for designing clinical studies.
Guide to Clinical Management Workflow
The current evidence base has several limitations that present opportunities for further research, as outlined below.
Framework for Future Research on DTG and Sexual Dysfunction
Dolutegravir, a widely used HIV integrase strand transfer inhibitor, has been clinically demonstrated to cause reversible elevations in serum creatinine through a specific inhibition of organic cation transporter 2 (OCT2) in the kidneys. This interaction represents a classic example of transporter-mediated drug-interaction rather than true nephrotoxicity. Understanding this mechanism is crucial for researchers studying drug transport, HIV therapeutics, and renal physiology, as it affects both laboratory interpretation and clinical management.
The OCT2 transporter, located on the basolateral membrane of renal proximal tubule cells, facilitates the uptake of creatinine from blood into tubular cells. This compound's inhibition of OCT2 reduces the tubular secretion of creatinine, leading to a transient increase in serum creatinine levels without actual impairment of glomerular filtration rate (GFR). This phenomenon has been consistently observed in clinical studies and requires careful interpretation in both research and clinical settings to avoid misclassification of renal function. The following table summarizes key clinical findings related to this interaction:
Table: Clinical Evidence of this compound's Effect on Creatinine and Renal Function Estimates
| Study Population | This compound Dosing | Effect on Serum Creatinine | Effect on eGFR | Reference |
|---|---|---|---|---|
| Healthy subjects (cohort 1) | 50 mg once daily | Not directly measured | ~10% decrease (attributable to OCT2 inhibition) | [1] |
| Healthy subjects (cohort 2) | 50 mg twice daily | Not directly measured | ~14% decrease (attributable to OCT2 inhibition) | [1] |
| Thai population with HIV (n=214) | 50 mg once daily (after switch from EFV) | Significant increase | Mean decrease from 117.0 to 92.4 mL/min/1.73m² (20.8%) | [2] |
| Japanese population with HIV (n=108) | 50 mg once daily | Significant increase | Median decrease from 74 to 66.5 mL/min/1.73m² | [2] |
This compound's inhibition of OCT2 not only affects creatinine transport but also significantly impacts the pharmacokinetics of other OCT2 substrate drugs. The most extensively studied interaction is with metformin, an oral antihyperglycemic agent and known OCT2 substrate. This interaction demonstrates a clear dose-response relationship, with twice-daily this compound administration producing substantially greater effects than once-daily dosing. The following table quantifies these interactions based on clinical studies:
Table: this compound's Effect on Metformin Pharmacokinetics in Healthy Subjects
| Pharmacokinetic Parameter | Metformin + DTG 50mg q24h | Metformin + DTG 50mg q12h | Metformin Alone |
|---|---|---|---|
| AUC(0-τ) Increase | +79% | +145% | Baseline |
| Cmax Increase | +66% | +111% | Baseline |
| Half-life (t½) | Unchanged | Unchanged | Unchanged |
| Time to Return to Baseline | Rapid return after DTG discontinuation | Rapid return after DTG discontinuation | N/A |
The reported inhibition constants for this compound against OCT2 show considerable variability across studies, largely dependent on experimental methodologies. Recent research has systematically evaluated factors contributing to this variability to establish optimized experimental conditions. The estimated in vivo inhibition constant (Ki) of this compound for OCT2-mediated metformin transport has been determined through pharmacokinetic modeling of clinical data:
Table: this compound OCT2 Inhibition Parameters
| Parameter Type | Value | Experimental Conditions | Source |
|---|---|---|---|
| In vivo Ki (estimated) | 0.0890 μM | PK modeling of clinical DDI data with metformin | [3] |
| In vitro IC50 (lowest) | 0.126 μM | 1-minute uptake + 30-minute preincubation | [3] [4] |
| In vitro IC50 Range | 0.126-2.12 μM (geometric mean) | Variable uptake times and preincubation conditions | [4] |
| Clinical Cmax,u | 0.217 μM | Maximum unbound plasma concentration | [4] |
Purpose: To evaluate the inhibitory potential of investigational drugs on OCT2-mediated transport using a validated cell-based system.
Materials:
Methodology:
Troubleshooting Note: IC50 values show strong time-dependency, with 27-fold higher values observed when uptake time extends from 1 to 30 minutes. Always standardize and report uptake duration [3].
Purpose: To evaluate the effect of this compound on the pharmacokinetics of metformin as a prototype OCT2 substrate drug in healthy volunteers.
Study Design:
Dosing Protocol:
Pharmacokinetic Sampling:
Endpoint Measurements:
Issue: Variable IC50 values across laboratories
Issue: Discrepancy between in vitro IC50 and clinical observations
Issue: Different substrates yield varying inhibition potencies
FAQ: How to distinguish OCT2-mediated creatinine elevation from true nephrotoxicity?
FAQ: Why do different tyrosine kinase inhibitors show varying effects on creatinine?
FAQ: What are the regulatory considerations for OCT2 inhibition?
FAQ: How should dose adjustments be managed for metformin with this compound coadministration?
Diagram 1: Mechanism of this compound-mediated creatinine elevation through OCT2 inhibition at the basolateral membrane of renal tubular cells.
The table below lists key integrase strand transfer inhibitor (INSTI) resistance mutations associated with virologic failure (VF) on dolutegravir-based regimens and their reported impact on drug susceptibility and viral fitness [1] [2].
| Mutation | Impact on DTG Susceptibility (Fold-Change) | Impact on Viral Replicative Fitness | Notes and Common Pairings |
|---|---|---|---|
| R263K | ~2-fold reduction [1] | Reduced [2] | Most common in INSTI-naive individuals with VF; often selected in vitro [1] [2]. |
| G118R | >5-fold to >10-fold reduction [1] [3] | Severely impaired [2] | Confers high-level resistance; often emerges with other mutations like E138K [1] [3]. |
| N155H | Not specified in results | Not specified in results | A major first-generation INSTI mutation also observed in DTG failure [1]. |
| Q148H/R/K | Highest levels of reduction when paired with others [1] | Not specified in results | Often occurs in combination with G140 and/or E138 mutations [1]. |
| E138K | Further reduces efficacy when combined with other mutations [3] | Reduced when combined with R263K [2] | An accessory mutation that often appears with primary mutations like G118R [3]. |
The following workflow, based on a published case report, outlines a protocol for confirming whether observed resistance was transmitted or developed during treatment [3].
Detailed Methodology:
National guidelines for managing virologic failure on first-line TLD (Tenofovir/Lamivudine/Dolutegravir) vary significantly, primarily due to the availability of genotypic resistance testing (GRT) [4].
| Management Approach | Number of Countries (n=46) | Key Rationale / Context |
|---|---|---|
| Empiric switch to a PI-based regimen without GRT | 28 (61%) | Most common approach in resource-limited settings where GRT is not readily available [4]. |
| GRT to guide ART selection | 14 (30%) | Preferred approach when feasible; allows for regimen optimization based on identified mutations [4]. |
| Continuation of TLD without GRT | 3 (7%) | May be considered with intensified adherence support if resistance is deemed unlikely [4]. |
| Empiric switch with concurrent GRT | 1 (2%) | A hybrid approach; allows for immediate action while gathering data for potential future adjustment [4]. |
When designing studies or troubleshooting resistance, consider these established risk factors for the emergence of DTG resistance [5]:
The table below summarizes key quantitative findings on DTG-related liver injury from recent studies.
| Study / Data Source | Study Population & Design | Incidence of Liver Injury | Primary Pattern of Injury | Key Risk Factors Identified |
|---|---|---|---|---|
| Retrospective Cohort (Ethiopia) [1] | 234 HIV patients on DTG-based ART | 29.1% (68/234) developed DILI | Cholestatic (98.5% of DILI cases) | Higher baseline ALP; prior ART experience [1] |
| FAERS Pharmacovigilance [2] | 13,007 reports with DTG as primary suspected drug | Disproportional signal for hepatobiliary disorders (ROR=2.45) | Hepatic necrosis (high clinical priority in 46-65 age group) | Age 46-65 [2] |
| NIH LiverTox Database [3] | Clinical trial and post-marketing data | ALT >3x ULN in 2%-5% of patients (similar to comparators) | Hepatocellular (in reported cases of acute injury) | Underlying hepatitis B or C co-infection [3] |
The molecular mechanisms of hepatotoxicity for antiretroviral drugs, including protease inhibitors used with DTG, are under investigation. The diagram below synthesizes key pathways from the literature that may contribute to liver injury.
This diagram integrates pathways described for antiretroviral drugs, including those potentially relevant to DTG, based on current molecular research [4].
A standardized definition of DILI and a consistent monitoring schedule are crucial for assessing causality and incidence in a study cohort.
Identifying at-risk populations allows for targeted monitoring and analysis of safety data.
A predefined management plan ensures patient safety and consistent data collection across study sites.
While DTG remains a cornerstone of HIV treatment, its long-term safety profile warrants continuous investigation [2]. Key research gaps include:
FAQ 1: What is the current clinical evidence on the DTG-NTD risk signal? The initial risk signal from Botswana has been refined by subsequent data. The initial 2018 Tsepamo study reported a 0.94% risk of NTDs with periconceptional DTG exposure, which was nine-fold higher than with other ART [1]. However, updated data from the same surveillance study showed the risk decreased to 0.30% and later to 0.19%, and the most recent data found no increased risk compared to other antiretrovirals [1] [2]. Crucially, large cohort studies in the United States, where folic acid food fortification is mandatory, have detected no statistically significant increased risk of NTDs with periconceptional DTG exposure [3] [4] [5].
FAQ 2: What is the hypothesized molecular mechanism for DTG-associated NTDs? DTG has been identified as a noncompetitive partial antagonist of the folate receptor 1 (FOLR1) [1]. In vitro competitive binding assays showed that DTG at clinical concentrations (3–10μM) reduces the binding of folic acid to FOLR1 by up to 46% in a dose-dependent manner [1]. This folate antagonism is a leading hypothesized mechanism, as folates are critical for the rapid cell division and metabolic processes required for proper neural tube closure during embryogenesis.
FAQ 3: What are the primary risk mitigation strategies under investigation? Research focuses on two main strategies:
The table below summarizes quantitative findings from major studies to facilitate comparison.
| Study / Model | Population / Setting | Key Finding on NTD Risk | Implication for Risk Mitigation |
|---|---|---|---|
| Tsepamo Study (Botswana) [1] | Human; No mandatory folic acid fortification. | Initial signal: 0.94%; Later update: 0.19%; Most recent: No increased risk. | Suggests a dynamic risk that may be influenced by external factors like folate status. |
| US Cohort Study [3] [4] | Human; Mandatory folic acid fortification. | No significant increased risk (aRR 1.81, 95% CI 0.26–12.89). | Folate fortification may be a critical mitigating factor. |
| Mouse Model (Low Folate) [1] | Preclinical; Low folic acid diet (0.3mg/kg). | NTDs (exencephaly) present at therapeutic and supratherapeutic DTG exposures. | Confirms DTG's teratogenic potential under low folate conditions. |
| Mouse Model (Normal Folate) [1] | Preclinical; Normal folic acid diet (3mg/kg). | Recommended folate levels ameliorated developmental defects from DTG exposure. | Reinforces the protective role of adequate folate. |
| Nanoformulation (Mouse) [2] | Preclinical; Testing long-acting NDTG. | 5-fold lower DTG in embryo brain vs. oral DTG; prevented oxidative stress in brains. Suggests a novel formulation strategy to enhance safety. | A potential pharmaceutical strategy to decouple maternal efficacy from fetal toxicity. |
Protocol 1: Evaluating DTG Teratogenicity in a Mouse Model with Modulated Folate Status
This protocol is adapted from the study that directly tested the interaction between DTG and folate [1].
1. Animal Model & Diet:
2. Dosing Regimen:
3. Tissue Collection & Analysis:
Protocol 2: Assessing Efficacy of Long-Acting Nanoformulated DTG (NDTG)
This protocol is based on research into reformulation as a mitigation strategy [2].
1. Nanoparticle Preparation:
2. In Vivo Dosing and Comparison:
3. Efficacy and Safety Endpoints:
The diagram below illustrates the two primary risk mitigation pathways and their proposed mechanisms of action based on current research.
Here are answers to common questions researchers might encounter when studying virologic failure on DTG-based regimens.
Q1: What is the first step when encountering virologic failure in a patient on a DTG-based regimen? The first and most crucial step is to investigate and address potential adherence challenges. Recent evidence suggests that the majority of VF episodes on DTG are linked to incomplete adherence rather than the development of drug resistance. One study continued DTG treatment with adherence counseling for participants with VF and found that 95% achieved viral re-suppression without evidence of emergent resistance after 48 weeks [1]. This supports a strategy of intensive adherence support before considering a regimen switch.
Q2: How do global guidelines recommend managing confirmed virologic failure on first-line TLD? A review of national guidelines in 46 high-HIV-prevalence countries reveals four distinct approaches, highlighting a lack of global consensus [2]. The distribution of these strategies is summarized below [2]:
| Approach to VF on First-Line TLD | Number of Countries | Percentage |
|---|---|---|
| Empiric switch to a PI-based regimen without Genotypic Resistance Testing (GRT) | 28 | 61% |
| GRT to guide ART selection | 14 | 30% |
| Continuation of TLD without GRT | 3 | 7% |
| Empiric switch to a PI-based regimen with concurrent GRT | 1 | 2% |
Q3: What is the risk of emergent dolutegravir resistance during virologic failure? The risk varies significantly by patient population. Clinical trials found emergent DTG resistance in ≤0.1% of ART-naïve participants or those switching while virally suppressed. However, this risk rose to 1.5% among participants with prior virologic failure on NNRTI-based regimens [2]. Real-world surveillance reports indicate even higher rates, with DTG resistance mutations found in 3.9% to 22.0% of non-suppressed individuals who underwent successful GRT [2].
Q4: Are there effective second-line options after failure of an NNRTI-based regimen that include DTG? Yes, DTG-based regimens are a effective second-line option. The D2EFT trial demonstrated that after NNRTI-based first-line failure, regimens of DTG + boosted darunavir (DRV/r) and DTG + TDF/XTC were both non-inferior to the standard of care (DRV/r + 2NRTIs) at 96 weeks. The DTG + DRV/r combination was particularly effective, showing a significantly lower odds of virologic failure compared to the standard of care [3].
For researchers designing studies to evaluate DTG-based regimens, here are detailed methodologies from published research.
Protocol 1: Prospective Cohort Study on Adherence, Effectiveness, and Safety [4] This protocol can be adapted for studying DTG in specific populations.
(Number of days dispensed - delay in days for next pickup) / Number of days dispensed * 100. A result of ≥85% is considered good adherence [4].Protocol 2: Guiding Clinical Management of Virologic Failure The following workflow, designed using Graphviz, outlines a data-driven approach to managing VF on first-line DTG-based therapy, synthesizing evidence from recent studies and guidelines [2] [1].
Diagram Title: Clinical Management of Virologic Failure on DTG
The field is rapidly evolving beyond daily oral tablets. The pipeline includes long-acting injectable and implantable formulations that could fundamentally overcome adherence challenges [5]. Key developments in the research pipeline include [5]:
The table below summarizes key efficacy and safety outcomes from meta-analyses of clinical trials, providing a quantitative comparison between DTG and EFV.
| Outcome Measure | DTG-based Regimens | EFV-based Regimens | Comparative Effect (95% Interval) | Certainty of Evidence |
|---|---|---|---|---|
| Viral Suppression at 96 weeks [1] | Superior | Baseline | OR: 1.94 (1.48 – 2.56) | High |
| Development of Drug Resistance [1] | Strongly Protective | Baseline | OR: 0.13 (0.04 – 0.48) | High |
| Treatment Discontinuation (Any Reason) [1] | Lower | Higher | OR: 0.58 (0.48 – 0.70) | High |
| Adverse Birth Outcomes (Pregnancy) [1] | 33.2% | 35.0% | Not Significant | Moderate |
| Neuropsychiatric AEs [1] | Fewer | More | Supported by evidence | Moderate |
The primary comparative data often comes from NMAs, which synthesize evidence from both direct (head-to-head) and indirect comparisons of multiple treatments. The following diagram illustrates a standard NMA workflow for comparing HIV treatments.
Key Methodological Details [1] [4]:
For post-marketing safety data, studies often use disproportionality analysis on large databases like the FDA Adverse Event Reporting System (FAERS) [3]:
The table below summarizes key efficacy and safety outcomes from a Bayesian network meta-analysis (NMA) that included 20 studies. This analysis compared dolutegravir (DTG) to other guideline-recommended core agents in treatment-naïve adults with HIV-1, with outcomes adjusted for the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) backbone [1].
| Outcome Measure | Comparison Core Agent(s) | Adjusted Result for DTG (95% CrI) | Interpretation |
|---|
| Virologic Suppression (VS) (HIV-1 RNA <50 c/mL) | Protease Inhibitors (PIs: ATV/r, DRV/r, LPV/r) | Range: +8.7% to +19.9% higher VS (3.1, 30.5) | DTG was superior [1] | | | Efavirenz (EFV) | +6.9% higher VS (1.3, 10.8) | DTG was superior [1] | | | Elvitegravir/c (EVG/c) | +8.2% higher VS (0.2, 17.4) | DTG was superior [1] | | | Rilpivirine (RPV), Raltegravir (RAL), Bictegravir (BIC) | Range: +2.7% to +5.0% higher VS (CrIs included 0) | DTG was non-inferior, with numerically higher VS [1] | | CD4+ Cell Count Increase (Change from baseline, cells/μL) | Efavirenz (EFV) Darunavir/r (DRV/r) Bictegravir (BIC) | +32.6 vs EFV (10.7, 54.7) +25.7 vs DRV/r (3.6, 48.1) +24.7 vs BIC (1.5, 47.7) | DTG led to a significantly greater CD4+ recovery [1] | | Treatment Discontinuations (By week 96) | PI/rs, EFV, RAL, EVG/c | Lower odds of discontinuation | DTG demonstrated better treatment durability [1] | | Any Adverse Event (AE) | Efavirenz (EFV) Atazanavir/r (ATV/r) Lopinavir/r (LPV/r) | Odds Ratio: 0.6 vs EFV (0.3, 0.9) 0.4 vs ATV/r (0.3, 0.6) 0.3 vs LPV/r (0.2, 0.5) | DTG had significantly lower odds of AEs [1] | | Drug-Related AEs (DRAEs) | Efavirenz (EFV) Raltegravir (RAL) Bictegravir (BIC) | OR: 0.3 vs EFV (0.2, 0.4) 1.1 vs RAL (0.8, 1.4) 1.5 vs BIC (1.1, 2.0) | DTG had fewer DRAEs than EFV, similar to RAL, but more than BIC [1] |
The comparative data in the table above is derived from a specific systematic review and network meta-analysis. Here are the methodological details of that study [1]:
The following diagram illustrates the workflow of this systematic review and network meta-analysis:
The table below summarizes key performance and economic data for dolutegravir-based regimens from recent studies.
| Aspect | Regimen Comparison | Key Quantitative Data (Time Frame) | Study Details (Location, Type) |
|---|---|---|---|
| Viral Suppression (VS) | DTG/3TC vs. various 3-drug regimens [1] | 94.0% VS with DTG/3TC vs. 86.9%-91.9% with other regimens (96 weeks) | Multicenter prospective cohort (Spain) [1] |
| DTG-based first-line vs. non-DTG-based [2] | Adjusted RR for VS: 1.04 (95% CI: 1.01-1.06) (12 months) | Cohort study, 59 clinics (South Africa) [2] | |
| DTG + TDF + 3TC in ART-naive patients [3] | VS (<50 copies/mL): 79.8% (3 months), 91.7% (6 months) | Longitudinal cohort (Ethiopia) [3] | |
| Treatment Persistence | DTG/3TC vs. other regimens [1] | Discontinuation due to AEs: 9.8% for DTG/3TC vs. 13.1%-73.8% for others (96 weeks) | Multicenter prospective cohort (Spain) [1] |
| Immunological Response | DTG + TDF + 3TC in ART-naive patients [3] | Median CD4+ count: 209 (baseline) → 291 (3 months) → 378 cells/μL (6 months) | Longitudinal cohort (Ethiopia) [3] |
| Incremental Cost-Effectiveness | TLD (TDF+3TC+DTG) vs. TLE (TDF+3TC+EFV) [4] | India: ICER of $130 per YLS China: 0.006 incremental QALYs with $64 savings Sub-Saharan Africa: 83% DALYs averted | Systematic Review of Cost-Effectiveness Analyses [4] |
The studies referenced employ rigorous methodologies to generate these findings.
The logical workflow for a full health technology assessment of a new antiretroviral therapy, integrating these methodologies, is illustrated below.